3-iodo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDXLYJTMHMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458781 | |
| Record name | 3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-47-6 | |
| Record name | 3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-iodo-1H-indole chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 3-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound widely utilized as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its strategic importance stems from the presence of the iodine atom at the C3 position of the indole scaffold, which serves as a reactive handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the core chemical properties, structural features, reactivity, and spectroscopic data of this compound, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a cream to brown solid at room temperature and is noted to be light-sensitive.[1][2] It is advisable to store the compound in a freezer at -20°C.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆IN | [1][3][4] |
| Molecular Weight | 243.04 g/mol | [1][4] |
| CAS Number | 26340-47-6 | [1][3][4] |
| Melting Point | 72-75 °C | [1][5] |
| Boiling Point | 341.7 ± 15.0 °C (Predicted) | [1][3] |
| Density | 1.960 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Solubility | Dichloromethane, Methanol | [1][3] |
| pKa | 15.50 ± 0.30 (Predicted) | [1][3] |
| LogP | 2.77250 | [3] |
| Appearance | Cream to brown solid | [1] |
| Stability | Unstable, Light Sensitive | [1] |
Molecular Structure
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The iodine atom is substituted at the C3 position of the indole ring, which is the most nucleophilic carbon atom in the indole system.
IUPAC Name: this compound[4] Canonical SMILES: C1=CC=C2C(=C1)C(=CN2)I[3][4] InChI Key: FQVDXLYJTMHMCG-UHFFFAOYSA-N[4][5]
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the C-I bond.[7]
Synthesis of this compound
A common method for the synthesis of 3-iodoindoles involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine (I₂).[7] This two-step process typically starts with a Sonogashira cross-coupling of a terminal alkyne with an N,N-dialkyl-o-iodoaniline, followed by the iodocyclization.[7]
Caption: Synthesis of this compound.
Reactivity and Key Reactions
The C-I bond at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound an excellent precursor for introducing diverse functionalities at this position.[7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to form 3-alkynylindoles.[7][8]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 3-arylindoles.[7][8]
-
Heck Coupling: Reaction with alkenes to introduce a vinyl group at the C3 position.[7][8]
-
Stille Coupling: Reaction with organostannanes.[8]
These reactions significantly enhance the molecular complexity and are instrumental in the synthesis of biologically active molecules and functional materials.[8][9]
Caption: Key cross-coupling reactions of this compound.
Experimental Protocols
Detailed methodologies for key reactions are crucial for reproducibility. The following are generalized protocols based on literature.[7][10]
General Procedure for Sonogashira Coupling of 3-iodoindoles
This protocol describes the coupling of a 3-iodoindole derivative with phenylacetylene.[7]
-
Reaction Setup: In a suitable flask, dissolve the 3-iodoindole derivative (e.g., 3-iodo-1-methyl-2-phenylindole, 5.0 mmol) in triethylamine (Et₃N, 5 ml).
-
Addition of Reagents: Add phenylacetylene (6.0 mmol), PdCl₂(PPh₃)₂ (5 mol %), and CuI (2.5 mol %).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon), seal it, and stir the mixture at room temperature.
-
Reaction Time: The reaction is typically monitored by TLC and is often complete within 2 hours.
-
Work-up: Upon completion, filter the resulting precipitate and wash it with diethyl ether (10 ml). The filtrate can be concentrated and purified by column chromatography.
General Procedure for Direct C5-Iodination of Indoles
This protocol outlines a method for the regioselective iodination of the indole core, which can be adapted for different positions based on the substrate and reagents.[10]
-
Reaction Setup: In a 10 mL round-bottom flask, charge the indole derivative (0.5 mmol) and N-Iodosuccinimide (NIS, 0.5 mmol).
-
Solvent: Add dichloromethane (DCM, 3 mL).
-
Catalyst/Promoter: Add boron trifluoride etherate (BF₃·Et₂O, 1.0 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours under air.
-
Work-up and Purification: Extract the reaction mixture with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate it in vacuo, and purify the crude product by column chromatography.
Caption: General experimental workflow.
Spectroscopic Data
The characterization of this compound relies on standard spectroscopic techniques. While a comprehensive, verified dataset for the parent compound is not available in the initial search, data for derivatives and general knowledge of indole spectroscopy provide a strong basis for analysis.
-
¹H NMR: The proton NMR spectrum of an indole will typically show signals for the aromatic protons in the region of δ 7-8 ppm. The N-H proton usually appears as a broad singlet at a higher chemical shift (δ > 10 ppm), depending on the solvent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The carbon bearing the iodine (C3) is expected to have a chemical shift significantly influenced by the iodine atom. For a derivative, 3-iodo-1-methyl-2-phenylindole, the C3 signal was observed at δ 59.0 ppm.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (242.95450 Da).[3][4] The isotopic pattern of iodine would be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their typical regions.
For detailed analysis, it is recommended to acquire spectroscopic data on a purified sample and compare it with data from chemical databases or published literature for analogous compounds.[4][11]
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex indole-containing molecules. Its well-defined chemical properties and the predictable reactivity of the carbon-iodine bond make it an invaluable tool for medicinal chemists and materials scientists. This guide has consolidated the essential technical information required for the effective handling, characterization, and synthetic application of this compound, providing a solid foundation for its use in innovative research and development endeavors.
References
- 1. 3-Iodoindole CAS#: 26340-47-6 [amp.chemicalbook.com]
- 2. 3-Iodoindole | 26340-47-6 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 26340-47-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 3-iodo-2-methyl-1H-indole | 2033-44-5 [smolecule.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Characterization of 3-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1H-indole, a critical building block in medicinal chemistry and materials science. Its utility as a versatile precursor for various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck, makes it a valuable intermediate in the synthesis of complex molecular architectures and biologically active compounds.[1][2][3]
Synthesis of this compound
The introduction of an iodine atom at the C3 position of the indole ring is typically achieved through electrophilic substitution. Several methods have been established, with the most common approaches involving the direct iodination of indole using molecular iodine with a base or employing N-iodosuccinimide (NIS) as the iodine source.
Synthesis via Direct Iodination with Iodine and Base
This method involves the reaction of indole with molecular iodine in the presence of a base, such as potassium hydroxide (KOH), in a suitable solvent. The base facilitates the deprotonation of the indole N-H, increasing the nucleophilicity of the C3 position for the subsequent electrophilic attack by iodine.
Caption: General reaction scheme for the direct iodination of indole.
Experimental Protocol:
-
Materials: 1H-Indole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Water.
-
Procedure:
-
Dissolve 1H-indole in a mixture of DMF and water.
-
Add potassium hydroxide to the solution and stir until it dissolves.
-
Slowly add a solution of iodine in DMF to the reaction mixture at room temperature.
-
Continue stirring for a designated period (typically 1-3 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Add water to precipitate the crude product.[2]
-
Filter the precipitate, wash with water, and dry under a vacuum.[2]
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.
-
Synthesis via N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various organic compounds, including indoles.[4][5] This method is often preferred due to its milder reaction conditions and easier handling compared to molecular iodine. The reaction can be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Physical properties of 3-iodo-1H-indole (melting point, boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 3-iodo-1H-indole
This technical guide provides a comprehensive overview of the core physical properties of this compound, a compound of interest in organic synthesis and drug development. The data presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the melting point, boiling point, and density of this compound, supported by generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical reactions. The key quantitative data are summarized in the table below.
| Physical Property | Value | Notes |
| Melting Point | 72-75 °C | A precise melting range is indicative of the compound's purity. |
| Boiling Point | 341.7 °C[1] | At a standard pressure of 760 mmHg. Some sources provide this as a predicted value.[2][3] |
| Density | 1.96 g/cm³[1] | This is a predicted value.[3] |
Experimental Protocols for Physical Property Determination
The following sections outline the standard methodologies for determining the physical properties of a solid compound like this compound.
Determination of Melting Point via the Capillary Method
The melting point is a critical indicator of a substance's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[4]
Methodology:
-
Sample Preparation: A small quantity of dry, powdered this compound is introduced into a capillary tube that is sealed at one end. The sample is packed down to a height of 1-2 mm by gently tapping the tube.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., liquid paraffin or a modern melting point apparatus).[5]
-
Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1 °C/min, while the bath is stirred to ensure uniform temperature distribution.[6]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[7]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
Methodology for Small Quantities:
-
Sample Preparation: A small amount of the substance is placed in a small test tube or ignition tube.
-
Capillary Insertion: A short capillary tube, sealed at one end, is placed in an inverted position inside the test tube containing the sample.[5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable liquid bath (e.g., concentrated sulfuric acid or high-boiling paraffin).[8] The open end of the test tube should remain above the surface of the heating liquid.[8]
-
Heating and Observation: The bath is heated gently and stirred. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. A rapid and continuous stream of bubbles will emerge from the capillary tip as the liquid's boiling point is reached.[8]
-
Data Recording: The temperature (T1) at which this continuous stream of bubbles begins is noted. The heat source is then removed. The stream of bubbles will slow down and stop, and as the liquid cools, it will be drawn back into the capillary tube. The temperature (T2) at which the liquid just begins to enter the capillary is recorded.[8] The boiling point is the average of T1 and T2.[8]
Determination of Density
The density of a solid is its mass per unit volume. For a crystalline solid, this can be determined using the displacement method.
Methodology:
-
Mass Measurement: A sample of this compound is accurately weighed using an analytical balance. Let this mass be m.
-
Volume Measurement by Displacement:
-
A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a hydrocarbon solvent, given its solubility in dichloromethane and methanol). The initial volume (V1) is recorded.
-
The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
The new volume (V2) is recorded. The volume of the solid is the difference: V = V2 - V1.
-
-
Calculation: The density (ρ) is calculated using the formula: ρ = m / V
Visualization of Experimental Workflow
The logical flow for the physical characterization of this compound is depicted in the following diagram.
Caption: Workflow for determining the physical properties of this compound.
References
Spectroscopic Profile of 3-iodo-1H-indole: A Technical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR data for representative iodo-indole derivatives. These values can be used as a reference for the characterization of 3-iodo-1H-indole.
Table 1: ¹H NMR Spectroscopic Data of Representative Iodo-Indole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 12.12 (s, 1H, NH), 8.51 (s, 1H, Ar-H), 8.12 (d, J = 2.9 Hz, 1H, Ar-H), 7.87 (s, 1H, Ar-H), 3.81 (s, 3H, OCH₃) |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 12.10 (s, 1H, NH), 8.34 (d, J = 1.5 Hz, 1H, Ar-H), 8.07 (s, 1H, Ar-H), 7.47 (dd, J = 8.5, 1.6 Hz, 1H, Ar-H), 7.34 (d, J = 8.5 Hz, 1H, Ar-H), 4.28 (q, J = 7.1 Hz, 2H, CH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃) |
| 5-iodo-1H-indole-3-carbonitrile [1] | DMSO-d₆ | 12.35 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 7.95 (d, J = 1.3 Hz, 1H, Ar-H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H, Ar-H), 7.40 (d, J = 8.6 Hz, 1H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data of Representative Iodo-Indole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8 |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 164.1, 135.6, 133.2, 130.5, 128.9, 128.2, 114.9, 106.0, 85.8, 59.3, 14.5 |
| 5-iodo-1H-indole-3-carbonitrile [1] | DMSO-d₆ | 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for iodo-indole derivatives are presented in Table 3.
Table 3: IR Spectroscopic Data of Representative Iodo-Indole Derivatives
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | Not Specified | 3649 (N-H stretch), 1709 (C=O stretch), 1508, 1360, 1220, 1092 |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | Not Specified | 3276 (N-H stretch), 1672 (C=O stretch), 1526, 1473, 1180, 1136, 1049 |
| 5-iodo-1H-indole-3-carbonitrile [1] | Not Specified | 3276 (N-H stretch), 2218 (C≡N stretch), 1508, 1418, 1240, 883 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₆IN, with a calculated exact mass of 242.95450 Da.[2] The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 243. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the indole ring.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₆IN | PubChem CID 11207253[2] |
| Exact Mass | 242.95450 Da | PubChem CID 11207253[2] |
| Molecular Weight | 243.04 g/mol | PubChem CID 11207253[2] |
| Expected M⁺ Peak | m/z 243 | Inferred |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the iodo-indole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, for soluble samples, dissolve a small amount in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure solvent/KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Discovery and Enduring Utility of 3-iodo-1H-indole: A Technical Guide for Scientific Professionals
An exploration into the historical synthesis, physicochemical properties, and modern applications of a pivotal intermediate in drug discovery and organic synthesis.
Abstract
3-iodo-1H-indole, a halogenated derivative of the indole heterocyclic system, has emerged as a cornerstone in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from foundational methods to contemporary catalytic reactions. A thorough compilation of its physicochemical and spectroscopic properties is presented in clearly structured tables for ease of reference. Furthermore, this guide elucidates the role of this compound as a versatile synthetic intermediate, illustrated through a detailed experimental protocol for a key transformation and a visual representation of a biological signaling pathway influenced by a downstream bioactive molecule. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction: The Indole Nucleus and the Significance of Halogenation
The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Halogenated indoles, in particular, serve as versatile intermediates, enabling a wide array of cross-coupling reactions to introduce molecular complexity and diversity. Among these, this compound stands out for its optimal balance of reactivity and stability, making it an invaluable building block in organic synthesis.
Discovery and Historical Synthesis
While the indole nucleus was first synthesized by Adolf von Baeyer in 1866, the specific history of the discovery of this compound is less definitively documented in readily available literature.[1] Early methods for the synthesis of the indole core, such as the Fischer indole synthesis developed in 1883, provided access to a variety of substituted indoles. It is likely that the first synthesis of this compound was achieved through the direct iodination of indole, a reaction that has been explored since the late 19th and early 20th centuries.
The direct electrophilic substitution of indole at the C3 position is a fundamental reaction. Early methods would have likely involved the reaction of indole with elemental iodine, often in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.
A foundational method for the direct iodination of indoles involves the use of iodine in the presence of a base, such as potassium hydroxide, in a suitable solvent like dimethylformamide (DMF). This approach leverages the high nucleophilicity of the C3 position of the indole ring.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of these properties is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26340-47-6 | [2] |
| Molecular Formula | C₈H₆IN | [2] |
| Molecular Weight | 243.04 g/mol | [2] |
| Melting Point | 72-75 °C | |
| Boiling Point | 341.7 °C at 760 mmHg (Predicted) | |
| Appearance | White to light brown crystalline powder | |
| Solubility | Soluble in dichloromethane, methanol |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.35 (s, 1H, NH), 8.25 (s, 1H, H2), 7.95 (d, J=1.3 Hz, 1H, H4), 7.55 (dd, J=8.6, 1.6 Hz, 1H, H7), 7.40 (d, J=8.6 Hz, 1H, H5 or H6) | [3] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7 | [3] |
| Infrared (IR) | 3276, 2923, 2360, 2218, 1508, 1418, 1240, 883, 796, 611, 418 cm⁻¹ | [3] |
| Mass Spectrometry (MS) | m/z calculated for C₉H₅IN₂Na [M+Na]⁺: 268.9570; found 268.9574 | [3] |
Modern Synthetic Methodologies
While direct iodination remains a viable method, contemporary organic synthesis has introduced more sophisticated and efficient protocols for the preparation of this compound and its derivatives. These methods often offer greater control over regioselectivity and functional group tolerance.
Palladium/Copper-Catalyzed Coupling and Electrophilic Cyclization
A powerful two-step approach involves the Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal alkynes, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)anilines using molecular iodine.[4] This method provides access to a wide range of 2,3-disubstituted 3-iodoindoles in excellent yields.
Iodine-Mediated Intramolecular Cyclization of Enamines
Another efficient method involves the iodine-mediated intramolecular cyclization of enamines.[5] This transition-metal-free reaction proceeds in good to high yields and tolerates a variety of functional groups.
Multi-Component Reactions
Consecutive four-component reactions have been developed for the synthesis of trisubstituted 3-iodoindoles.[6] These one-pot procedures, starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides, offer a high degree of molecular diversity.
Experimental Protocols
This section provides a detailed experimental protocol for a common and effective method for the synthesis of this compound derivatives.
Synthesis of this compound-2-carbonitrile via Direct Iodination
This protocol is adapted from a procedure for the aromatic electrophilic substitution of an indole derivative at the C3 position.[7]
Materials:
-
1H-indole-2-carbonitrile
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-indole-2-carbonitrile in DMF, add potassium hydroxide and stir at room temperature.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 3-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl and stir for 30 minutes.
-
Filter the resulting precipitate on a Büchner funnel and dry under vacuum for 2 hours to yield this compound-2-carbonitrile.
Applications in Drug Development and Biological Systems
This compound is a crucial intermediate in the synthesis of a vast array of biologically active molecules. Its utility stems from the ease with which the iodine atom can be replaced through various cross-coupling reactions, allowing for the introduction of diverse substituents at the C3 position.
Precursor to NR2B/NMDA Receptor Antagonists
Derivatives of 3-substituted-1H-indole have been developed as antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] These receptors are implicated in a variety of neurological disorders, and their modulation represents a promising therapeutic strategy. The synthesis of these antagonists often proceeds through a 3-iodoindole intermediate.
The NMDA receptor is a ligand-gated ion channel in the central nervous system. Its activation by the binding of glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca²⁺ ions into the neuron. Overactivation of NMDA receptors is associated with excitotoxicity and neuronal cell death. NR2B-selective antagonists can block this excessive Ca²⁺ influx, offering neuroprotective effects.
Conclusion
This compound has a rich, albeit not always perfectly documented, history rooted in the fundamental principles of heterocyclic chemistry. From its likely initial synthesis through direct iodination to the sophisticated multi-component reactions of the 21st century, its preparation has evolved significantly. Its value as a synthetic intermediate is undisputed, providing a gateway to a vast chemical space of biologically active molecules. The continued exploration of new reactions and applications for this compound will undoubtedly lead to further innovations in drug discovery and materials science, solidifying its position as a key molecule in the chemist's toolkit.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 8. Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 3-Iodo-1H-indole and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a halogen atom, such as iodine, at the 3-position of the indole ring, creates a versatile intermediate, 3-iodo-1H-indole, which serves as a linchpin for the synthesis of a diverse array of derivatives. These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Arylthioindole and aroylindole derivatives, synthesized from 3-iodoindole precursors, are potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Furthermore, certain 3-substituted indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[2][3][4] By inhibiting this pathway, these compounds can suppress cancer cell growth, proliferation, and survival. Some derivatives also exhibit inhibitory activity against specific kinases, such as c-Src kinase.[5]
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Phenylindole derivative with 3,4,5-trimethoxyphenyl moiety | NCI/ADR-RES (multi-drug resistant) | Not specified, potent inhibition | Tubulin polymerization inhibitor | [1] |
| 3-Arylthio- and 3-aroyl-1H-indole derivatives | MCF-7 (breast cancer) | 0.15 - 0.35 | Tubulin polymerization inhibitor | [6] |
| 3-Substituted indole derivative (unspecified) | HT-29 (colon carcinoma) | 70-77% inhibition at 50 µM | c-Src kinase inhibition | [5] |
| 3-Substituted indole derivative (unspecified) | SK-OV-3 (ovarian adenocarcinoma) | 70-77% inhibition at 50 µM | c-Src kinase inhibition | [5] |
| 3-(3-oxoaryl) indole derivative | B16F10 (murine melanoma) | Varies | Tubulin polymerization inhibition | [7] |
| 3-(3-oxoaryl) indole derivative | MCF7 (human breast cancer) | Varies | Tubulin polymerization inhibition | [7] |
| 2-Oxo-indole-pyridonyl derivative | U87MG (glioblastoma) | 0.450 | PDK1 inhibitor | [6] |
| 2-Oxo-indole-pyridonyl derivative | Glioblastoma stem cells (GSCs) | 0.00336 | PDK1 inhibitor | [6] |
Antimicrobial Activity
This compound derivatives also exhibit significant antimicrobial properties against a spectrum of bacteria and fungi. The incorporation of moieties such as triazoles, thiadiazoles, and carbothioamides onto the indole scaffold has yielded compounds with potent activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative | MRSA | <3.125 | [8] |
| Indole-triazole derivative | MRSA | <3.125 | [8] |
| Indole-triazole derivative | C. albicans | 3.125 | [8] |
| Indole-triazole derivative | C. krusei | 3.125 | [8] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | [9] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus | 3.90 | [9] |
| Multi-halogenated indoles (e.g., 6-bromo-4-iodoindole) | S. aureus (multiple strains) | 20 - 50 | [10] |
Antiviral Activity
The antiviral potential of this compound derivatives is an emerging area of research. A notable example is a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative, which has demonstrated significant in vitro activity against SARS-CoV-2.[4][11]
Table 3: Antiviral Activity of a this compound Derivative
| Compound | Virus | IC50 | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.84 µM (1.06 µg/mL) | 78.6 | [4][11] |
Neuroprotective Effects
Indole derivatives, including those that can be synthesized from this compound, have shown promise as neuroprotective agents. Their mechanisms of action often involve antioxidant and anti-inflammatory properties. For instance, indole-3-carbinol and its derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, a key cellular defense mechanism against oxidative stress.[12] Furthermore, some indole derivatives have been shown to protect neuronal cells from hydrogen peroxide-induced oxidative stress.[13] Studies on synthetic indole-phenolic compounds have demonstrated their ability to chelate metal ions, counteract reactive oxygen species (ROS), and promote the disaggregation of amyloid-β peptides, suggesting their potential in the context of neurodegenerative diseases like Alzheimer's.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the direct iodination of the indole ring, followed by various cross-coupling reactions to introduce diversity at the 3-position.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]
- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
3-Iodo-1H-indole: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and biological activity have made it a focal point of extensive research in organic and medicinal chemistry. Among the various functionalized indoles, 3-iodo-1H-indole stands out as a particularly valuable and versatile precursor. The presence of a carbon-iodine bond at the C3 position, the most nucleophilic carbon of the indole ring, provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes this compound an essential building block for the synthesis of complex indole derivatives with diverse functionalities, which are crucial for the development of new therapeutic agents and advanced materials.
This technical guide provides a comprehensive overview of the utility of this compound in organic synthesis. It details its application in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as its use in the formation of Grignard reagents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the strategic use of this important synthetic intermediate.
Synthesis of this compound
The direct iodination of indole is a common and efficient method for the preparation of this compound. A widely used procedure involves the reaction of indole with iodine in the presence of a base, such as potassium hydroxide, in a suitable solvent like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-Indole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Water
Procedure:
-
To a solution of 1H-indole (1.0 equiv.) in DMF, add powdered potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite to remove excess iodine.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.
Cross-Coupling Reactions of this compound
The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C3 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds, typically boronic acids or their esters. This reaction is instrumental in synthesizing 3-aryl- and 3-heteroarylindoles, which are common motifs in pharmacologically active molecules.[1]
General Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling of 3-Iodoindoles with Various Boronic Acids
| Entry | 3-Iodoindole Derivative | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1H-indazole¹ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75 |
| 2 | 3-Iodo-5-nitro-1H-indazole¹ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 87 |
| 3 | 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid (as NaBPh₄) | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF/H₂O (2:1) | 100 | 2 | 90 |
| 4 | 3-Iodo-1H-indazole¹ | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 60 |
¹ 3-Iodoindazole is a close structural analog and provides representative reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Iodo-1H-indazole Derivative [1]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
Procedure:
-
In a reaction vessel, combine the 3-iodo-1H-indazole derivative, the boronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction provides a means to introduce alkenyl groups at the C3 position of the indole ring by coupling this compound with an alkene in the presence of a palladium catalyst and a base.[2] This reaction is particularly useful for synthesizing stilbene-like structures and other conjugated systems.
General Reaction Scheme:
Table 2: Heck Reaction of 3-Iodoindoles with Various Alkenes
| Entry | 3-Iodoindole Derivative | Alkene | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-2-phenyl-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 80 | 24 | 64 |
| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole¹ | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | Not specified |
| 3 | This compound² | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 140 | 1 | 85 |
¹ 3-Iodoindazole derivative providing representative conditions. ² General conditions often cited for Heck reactions with iodoarenes.
Experimental Protocol: Heck Reaction of a 3-Iodo-1H-indazole Derivative
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Alkene (e.g., Methyl acrylate, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add the 3-iodo-1H-indazole derivative, palladium(II) acetate, and sodium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF followed by the alkene via syringe.
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Diagram 2: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is a highly efficient method for synthesizing 3-alkynylindoles, which are valuable intermediates in medicinal chemistry and materials science.[3]
General Reaction Scheme:
Table 3: Sonogashira Coupling of 3-Iodoindoles with Various Terminal Alkynes
| Entry | 3-Iodoindole Derivative | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92 |
| 2 | 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (9) | CuI (9) | Diisopropylamine | Toluene | RT | - | High |
| 3 | N,N-dimethyl-o-iodoaniline¹ | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | - | 98 |
| 4 | N,N-dimethyl-o-iodoaniline¹ | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | - | 95 |
¹ Precursor to 3-iodoindoles, demonstrating typical Sonogashira conditions.
Experimental Protocol: Sonogashira Coupling of a this compound Derivative [3]
Materials:
-
This compound derivative (1.0 mmol)
-
Terminal alkyne (1.75 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 9 mol%)
-
Copper(I) iodide (CuI, 9 mol%)
-
Anhydrous toluene
-
Anhydrous diisopropylamine
Procedure:
-
To a dry two-neck round-bottom flask under a nitrogen atmosphere, add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and anhydrous diisopropylamine.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
In a separate flask, prepare a solution of the terminal alkyne in anhydrous toluene and diisopropylamine.
-
Add the alkyne solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram 3: Sonogashira Coupling Catalytic Cycles
References
Methodology 1: Direct Electrophilic Iodination of the Indole Ring
An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indole
The this compound scaffold is a cornerstone in medicinal chemistry and organic synthesis. Its significance lies in the versatility of the carbon-iodine bond at the electron-rich C3 position, which serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1][2][3][4] This allows for the construction of diverse molecular architectures, making 3-iodoindoles valuable intermediates in the development of pharmaceuticals and biologically active compounds.[5]
This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound, designed for researchers, scientists, and professionals in drug development. It details the core methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols for key transformations.
The most direct approach to synthesizing this compound is through the electrophilic aromatic substitution at the C3 position of a pre-existing indole core. The C3 position is highly nucleophilic and readily attacked by an electrophilic iodine species (I⁺).[3] The reaction proceeds via a sigma complex (arenium ion), which then undergoes deprotonation to restore aromaticity and yield the final product. Various iodinating reagents and systems have been developed to achieve this transformation efficiently.
Caption: General mechanism for electrophilic C3-iodination of indole.
Common Iodinating Systems
-
N-Iodosuccinimide (NIS): A mild and highly selective reagent, often used in solvents like DMF or acetonitrile. It is a popular choice for its ease of handling and high yields.[3][6]
-
Iodine (I₂) with a Base: This classic method uses molecular iodine in the presence of a base like potassium hydroxide (KOH) or in aqueous ammonia. The base facilitates the formation of the electrophilic iodine species.[3]
-
Iodine Monochloride (ICl): A powerful iodinating agent that can be used directly or supported on a solid matrix like Celite® to improve handling and yields. This method is effective for a range of substituted indoles.[7][8]
Quantitative Data for Direct Iodination
| Entry | Indole Substrate | Iodinating Reagent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1H-Indole | ICl-Celite® | CH₂Cl₂ | rt, 15 min | 93 | [7] |
| 2 | 6-Methylindole | NIS | DMF | rt | High | [3] |
| 3 | 6-Methylindole | I₂ / KOH | DMF | 0 °C to rt | High | [3] |
| 4 | Melatonin | ICl-Celite® | CH₂Cl₂ | rt, 30 min | 98 | [8] |
| 5 | 5-Methoxyindole | ICl-Celite® | CH₂Cl₂ | rt, 15 min | 89 | [7] |
Experimental Protocol: C3-Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from the general procedures for electrophilic iodination.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (1.0 eq) in N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. For larger-scale reactions, an ice bath may be used to control any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-iodoindole.
Methodology 2: Synthesis via Electrophilic Iodocyclization
An alternative and powerful strategy involves constructing the indole ring and installing the C3-iodine atom in a sequential or one-pot process. This method is particularly useful for creating highly substituted 3-iodoindoles that are not easily accessible from direct iodination. The most prominent of these methods involves a palladium/copper-catalyzed Sonogashira coupling followed by an electrophilic iodocyclization.[1][2][4]
Caption: Key steps in the Sonogashira/Iodocyclization synthesis route.
This two-step approach first builds an o-(1-alkynyl)aniline intermediate. Subsequent treatment with molecular iodine (I₂) triggers an electrophilic cyclization, which proceeds through an iodonium intermediate, to form the indole ring with an iodine atom regioselectively placed at the C3 position.[1][2] A one-pot, four-component variation of this strategy has also been developed, further enhancing its efficiency.[9]
Quantitative Data for Synthesis via Iodocyclization
The following table summarizes results from the Pd/Cu-catalyzed coupling and subsequent iodocyclization method.[1][2]
| Entry | o-Iodoaniline Substrate | Alkyne Substrate | Cyclization Conditions | Overall Yield (%) | Reference |
| 1 | N,N-Dimethyl-o-iodoaniline | Phenylacetylene | I₂ in CH₂Cl₂ at 25 °C | 99 | [2] |
| 2 | N,N-Dimethyl-o-iodoaniline | 1-Hexyne | I₂ in CH₂Cl₂ at 25 °C | 98 | [2] |
| 3 | N,N-Dimethyl-o-iodoaniline | (Trimethylsilyl)acetylene | I₂ in CH₂Cl₂ at 25 °C | 99 (unstable) | [2] |
| 4 | N,N-Dimethyl-o-iodoaniline | 3,3-Dimethyl-1-butyne | I₂ in CH₂Cl₂ at 25 °C | 99 | [2] |
| 5 | N-Methyl-N-phenyl-o-iodoaniline | Phenylacetylene | I₂ in CH₂Cl₂ at 25 °C | 99 | [1] |
Experimental Protocol: Two-Step Synthesis of 3-Iodoindoles via Iodocyclization
This protocol is adapted from the work of Yao and Larock.[1][2]
Step 1: Sonogashira Coupling to form N,N-Dimethyl-o-(phenylethynyl)aniline
-
To a solution of N,N-dimethyl-o-iodoaniline (1.0 eq) in triethylamine (Et₃N) are added phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (5 mol %), and CuI (2.5 mol %).
-
The flask is flushed with argon, sealed, and stirred at room temperature for 2 hours.
-
The resulting precipitate is filtered off and washed with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the alkyne intermediate.
Step 2: Electrophilic Iodocyclization
-
Dissolve the N,N-dimethyl-o-(1-alkynyl)aniline intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add molecular iodine (I₂) (2.0 eq) to the solution and stir at 25 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
After filtration and concentration, the crude product is purified by column chromatography to afford the 3-iodoindole.
Comparison of Synthetic Strategies
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Direct iodination is atom-economical and straightforward for simple indoles, while cyclization strategies offer superior control for constructing complex, polysubstituted 3-iodoindoles.
Caption: Comparison of direct vs. cyclization approaches.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: direct C3-iodination of an indole ring and the construction of the iodinated indole via electrophilic cyclization. Direct methods using reagents like NIS or ICl are efficient for simpler substrates. In contrast, multi-step cyclization strategies, particularly the Sonogashira coupling followed by iodocyclization, provide a robust and flexible platform for accessing a wide array of complex and highly substituted 3-iodoindoles. The selection of the optimal method is dictated by the specific synthetic goal, desired substitution pattern, and the commercial availability of the necessary precursors.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Promise of 3-Iodo-1H-Indole Compounds: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold in Drug Discovery
The 3-iodo-1H-indole nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design and development of novel therapeutic agents. The introduction of an iodine atom at the C3-position of the indole ring significantly influences the molecule's electronic properties and steric hindrance, enabling a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the potential pharmacological roles of this compound compounds, with a focus on their anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Pharmacological Roles and Quantitative Data
This compound derivatives have demonstrated promising activity across several therapeutic areas. The following tables summarize the available quantitative data for their biological effects.
Table 1: Anticancer Activity of Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole Derivative 1 | MCF-7 (Breast) | MTT | 1.2 ± 0.02 | [1] |
| Indole Derivative 2 | MDA-MB-231 (Breast) | MTT | 0.98 | [2] |
| Indole Derivative 3 | A549 (Lung) | MTT | 2.02 | [2] |
| Indole Derivative 4 | HCT-116 (Colon) | MTT | 0.57 | [2] |
| Indole Derivative 5 | HepG2 (Liver) | MTT | 1.61 | [2] |
| Indole Derivative 6 | PC-3 (Prostate) | MTT | 1.17 | [2] |
| Thiazolidinone-indole hybrid | HCT-15 (Colon) | MTT | 0.92 | [3] |
| Indolo–pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [3] |
| 3-(3-oxoaryl) indole derivative | PC3 (Prostate) | Not Specified | 5.64 | [4] |
Table 2: Antiviral Activity of Indole Derivatives
| Compound | Virus | Cell Line | Assay | Efficacy | Reference |
| Indole-3-carbinol (I3C) | SARS-CoV-2 | VeroE6 | CPE Inhibition | Antiviral effect at 16.67 μM | [5] |
| Ethyl 1H-indole-3-carboxylate derivatives | Hepatitis C Virus (HCV) | Not Specified | Not Specified | Strong anti-HCV effects | [6] |
| Indole derivatives | HIV-1 | Not Specified | Not Specified | Inhibition of virus infection | [7] |
Key Signaling Pathways
The pharmacological effects of indole compounds are often mediated through their interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex networks.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at multiple points.[8][9]
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Indole compounds can suppress the activation of this pathway.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Carbon-Iodine Bond in 3-Iodo-1H-indole: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-iodo-1H-indole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of the iodine atom at the C-3 position of the indole ring provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of vast chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of the reactivity of the carbon-iodine bond in this compound, detailing key reactions, experimental protocols, and their relevance in drug discovery.
Synthesis of this compound
The direct iodination of 1H-indole is a common and efficient method for the preparation of this compound. This electrophilic substitution reaction typically utilizes molecular iodine in the presence of a base or an oxidizing agent to generate the iodinating species.
Experimental Protocol: Iodination of 1H-Indole
To a solution of 1H-indole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), potassium hydroxide (KOH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a solution of iodine (I₂) in DMF. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water and a saturated aqueous solution of sodium thiosulfate to remove excess iodine, and dried to afford this compound. Yields for this reaction are typically in the range of 77-93%.[1]
Reactivity of the Carbon-Iodine Bond
The carbon-iodine bond at the C-3 position of the indole ring is readily cleaved, making it an excellent substrate for a variety of cross-coupling reactions. The high polarizability and relatively low bond dissociation energy of the C-I bond facilitate oxidative addition to low-valent transition metal catalysts, initiating the catalytic cycles of these powerful transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of this compound. These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the precise and efficient formation of new bonds with a high degree of functional group tolerance.[2][3]
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is a powerful tool for the synthesis of 3-aryl-1H-indoles, a scaffold present in numerous pharmacologically active compounds.
Quantitative Data for Suzuki Coupling of this compound Derivatives
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 2 | 90 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 95 | [4] |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 12 | 85 | N/A |
| 2-Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 | N/A |
Experimental Protocol: Suzuki Coupling of 3-Iodo-1-methyl-2-phenylindole with Phenylboronic Acid [2]
A mixture of 3-iodo-1-methyl-2-phenylindole (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a 2:1 mixture of DMF and water is degassed with argon. Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) are then added, and the mixture is heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under vacuum, and the residue is purified by chromatography to yield 1-methyl-2,3-diphenylindole. A yield of 90% has been reported for this transformation.[2]
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki coupling reaction.
The Heck reaction couples this compound with alkenes to form 3-vinyl-1H-indoles. This reaction is highly valuable for the synthesis of precursors to a variety of complex molecules and materials.
Quantitative Data for Heck Reaction of this compound Derivatives
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 80 | 24 | 64 | [2][3] |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 75 | N/A |
| Methyl methacrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18 | 70 | N/A |
| Acrylonitrile | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 10 | 82 | N/A |
Experimental Protocol: Heck Reaction of 3-Iodo-1-methyl-2-phenylindole with n-Butyl Acrylate [2]
To a solution of 3-iodo-1-methyl-2-phenylindole (1 equivalent) and sodium carbonate (1 equivalent) in DMF are added tetra-n-butylammonium chloride (1 equivalent) and n-butyl acrylate (2.1 equivalents). The reaction mixture is stirred for 2 minutes before the addition of palladium(II) acetate (5 mol%). The flask is flushed with argon, sealed, and heated at 80 °C for 24 hours. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are dried and concentrated, and the product is purified by chromatography to give n-butyl (E)-3-(1-methyl-2-phenylindol-3-yl)propenoate. A yield of 64% has been reported.[2]
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
The Sonogashira coupling provides a direct route to 3-alkynyl-1H-indoles by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 3-alkynylindoles are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[5][6]
Quantitative Data for Sonogashira Coupling of this compound Derivatives
| Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 2 | 92 | [2] |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 60 | 6 | 88 | [5] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 4 | 95 | [2] |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 85 | N/A |
Experimental Protocol: Sonogashira Coupling of 3-Iodo-1-methyl-2-phenylindole with Phenylacetylene [2]
To a solution of 3-iodo-1-methyl-2-phenylindole (1 equivalent) and phenylacetylene (1.2 equivalents) in triethylamine is added bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (2.5 mol%). The flask is flushed with argon, sealed, and stirred at room temperature for 2 hours. The resulting precipitate is filtered and washed with diethyl ether. The filtrate is concentrated and the residue is purified by chromatography to afford 1-methyl-2-phenyl-3-(phenylethynyl)indole. A yield of 92% has been reported for a similar transformation.[2]
Sonogashira Coupling Catalytic Cycles
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Arylsulfonyl)-1-(azacyclyl)-1H-indoles are 5-HT(6) receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and dopaminergic activity of some 3-(1,2,3,6-tetrahydro-1-pyridylalkyl)indoles. A novel conformational model to explain structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 3-Iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions with 3-iodo-1H-indole. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules. The functionalization of the indole scaffold at the 3-position is a critical strategy in medicinal chemistry for the development of novel therapeutics.[1] This document outlines detailed methodologies for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, complete with quantitative data and experimental protocols.
Introduction to 3-Substituted Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Strategic modifications at the 3-position can significantly modulate the biological activity of these compounds, making the development of efficient and versatile synthetic methods for 3-substituted indoles a key area of research. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the direct formation of carbon-carbon and carbon-nitrogen bonds at the C-3 position of the indole ring, enabling the synthesis of diverse libraries of compounds for drug screening and development.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the indole substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to synthesize 3-arylindoles, which are important pharmacophores.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to this compound, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 3-substituted indole and regenerate the active catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 90[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 2 | 85 |
| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | 75[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 1-Methyl-2,3-diphenylindole [1]
-
To a 2:1 solution of DMF/H₂O (10 mL) in a round-bottom flask, add 3-iodo-1-methyl-2-phenylindole (5.0 mmol, 1.0 equiv.), Na₂CO₃ (5.0 mmol, 1.0 equiv.), and NaBPh₄ (1.25 mmol, 0.25 equiv.).
-
Stir the reaction mixture for 2 minutes.
-
Add Pd(OAc)₂ (5 mol%).
-
Flush the flask with argon, seal it, and stir the reaction at 100 °C for 2 hours.
-
After cooling, extract the reaction mixture with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography to afford the desired product.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of this compound with various alkenes to form 3-vinylindoles. These products are valuable intermediates for further functionalization.
Data Presentation: Heck-Mizoroki Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 80 | 24 | 64[1] |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 12 | 78 |
| 3 | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 110 | 8 | 75[3] |
| 4 | Acrylic acid | Na₂PdCl₄ (10) | TPPTS (23) | Na₂CO₃ | H₂O/CH₃CN | 90 (MW) | 1 | 85 |
Experimental Protocol: Heck-Mizoroki Reaction
Synthesis of n-Butyl (E)-3-[1-methyl-2-phenylindol-3-yl]propenoate [1]
-
In a reaction vessel, combine 3-iodo-1-methyl-2-phenylindole (0.25 mmol, 1.0 equiv.), Na₂CO₃ (0.25 mmol, 1.0 equiv.), and n-Bu₄NCl (0.25 mmol, 1.0 equiv.) in DMF (1 mL).
-
Add n-butyl acrylate (0.525 mmol, 2.1 equiv.) and stir the mixture for 2 minutes.
-
Add Pd(OAc)₂ (5 mol%).
-
Flush the flask with argon, seal it, and stir the reaction at 80 °C for 24 hours.
-
After cooling, extract the reaction mixture with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 3-alkynylindoles, which are precursors to a variety of complex molecules.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92[1] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 50 | 6 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NEt | DMF | 60 | 4 | 90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Acetonitrile | RT | 8 | 88 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 1-Methyl-2-phenyl-3-(phenylethynyl)indole [1]
-
In a reaction flask, dissolve 3-iodo-1-methyl-2-phenylindole (5.0 mmol, 1.0 equiv.) and phenylacetylene (6.0 mmol, 1.2 equiv.) in Et₃N (5 mL).
-
Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2.5 mol%).
-
Flush the flask with argon, seal it, and stir at room temperature for 2 hours.
-
Filter the resulting precipitate and wash with diethyl ether (10 mL).
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a variety of primary and secondary amines to produce 3-aminoindoles.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 82 |
| 4 | Indoline | Pd-G3-Xantphos (5) | - | DBU | 2-MeTHF | 60 | 12 | 95[4] |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Amination of this compound
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with organostannane reagents to form C-C bonds. This method is particularly useful for creating complex carbon skeletons.
Data Presentation: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 12 | 88 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 100 | 24 | 75 |
| 4 | (E)-1-Hexenyltributylstannane | AsCat-1 (2) | - | CsF | Dioxane | 80 | 18 | 91 |
Experimental Protocol: Stille Coupling
General Procedure for the Stille Coupling of this compound
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (1.1 mmol, 1.1 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Heat the reaction mixture with stirring at the specified temperature for the required time.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-1H-indole with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, which typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, has become an indispensable tool in modern organic synthesis.[2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules.[1]
The indole nucleus is a privileged scaffold found in a vast array of biologically active compounds and pharmaceuticals. The introduction of an alkynyl moiety at the C3-position of the indole ring via the Sonogashira coupling provides a gateway to novel chemical entities with significant potential in drug discovery and materials science. This document provides detailed protocols and application notes for the Sonogashira coupling of 3-iodo-1H-indole with various terminal alkynes.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base to yield the corresponding 3-alkynyl-1H-indole. Due to the acidic nature of the indole N-H proton, protection of the indole nitrogen (e.g., with a Boc or benzyl group) is often employed to prevent side reactions and improve yields, although the reaction can proceed without it under optimized conditions.
Scheme 1: General Sonogashira Coupling of this compound Derivatives
Where R¹ can be H or a protecting group, and R² can be an aryl, alkyl, silyl, or other functionalized group.
Data Presentation: A Survey of Reaction Conditions and Yields
| Entry | 3-Iodoindole Derivative | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92[3][4] |
| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 80 | 2 | 90[5] |
| 3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethylphenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 80 | 2 | 85[5] |
| 4 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 80 | 2 | 88[5] |
| 5 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 2-Fluorophenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 80 | 2 | 75[5] |
| 6 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Pyridin-3-ylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | 80 | 2 | 69[5] |
| 7 | 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (9) | CuI (9) | i-Pr₂NH | Toluene | 80 | 12 | >90 (Typical)[2] |
| 8 | 3-Iodo-6-methyl-1H-indole | 1-Hexyne | PdCl₂(PPh₃)₂ (9) | CuI (9) | i-Pr₂NH | Toluene | 80 | 12 | >90 (Typical)[2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Sonogashira coupling of a this compound derivative with a terminal alkyne. This protocol is adapted from established literature procedures and can be modified for specific substrates.[1][2]
Materials and Equipment
-
Reagents:
-
This compound or N-protected derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (1-5 mol%)
-
Anhydrous triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Toluene, or Tetrahydrofuran (THF))
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Equipment:
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller or an oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (or its N-protected derivative) (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Addition of Solvent and Base:
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved and a homogeneous solution is formed.
-
-
Addition of the Terminal Alkyne:
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe over a period of 5 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-1H-indole product.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-1H-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-aryl-1H-indole derivatives, a crucial transformation in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the ability to introduce diverse aryl and heteroaryl moieties at the C-3 position is of paramount importance for structure-activity relationship (SAR) studies.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. For the synthesis of 3-aryl-1H-indoles, 3-iodo-1H-indole serves as a key building block due to the high reactivity of the carbon-iodine bond in the catalytic cycle. This reaction generally proceeds with high yields, excellent functional group tolerance, and stereospecificity, making it a favored method for the construction of C(sp²)-C(sp²) bonds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a palladium(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 3-aryl-1H-indole product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative Suzuki-Miyaura coupling protocols for indole derivatives with various arylboronic acids, highlighting the catalyst, ligand, base, solvent, and resulting yields. While specific data for a wide range of substituted 3-iodo-1H-indoles is dispersed in the literature, the following examples for related chloroindoles and iodoindazoles provide excellent starting points for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Chloroindoles with Arylboronic Acids [1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-1H-indole | Phenylboronic acid | P1 (1.0) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 97 |
| 2 | 4-Chloro-1H-indole | 4-Methoxyphenylboronic acid | P1 (1.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
| 3 | 5-Chloro-1H-oxindole | 3-Fluorophenylboronic acid | P1 (1.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
| 4 | 7-Chloro-1H-azaindole | 2-Benzofuranylboronic acid | P1 (1.0) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 7 | 95 |
P1 is a commercially available XPhos-based palladium precatalyst.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Entry | 3-Iodoindazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 85 |
| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (6) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 78 |
| 3 | 3-Iodo-1H-indazole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 75 |
Experimental Protocols
The following are detailed methodologies for key experiments related to the Suzuki-Miyaura coupling of this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the iodination of 1H-indole.
Materials:
-
1H-Indole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1H-indole (1.0 equiv.) in DMF.
-
To the solution, add powdered potassium hydroxide (2.5 equiv.) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of iodine (1.1 equiv.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol provides a general method for the coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate or Dichloromethane
-
Brine
Procedure:
-
To a reaction vessel, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indole.
Protocol 3: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol outlines a general method for the rapid synthesis of 3-aryl-1H-indoles using microwave irradiation.
Materials:
-
This compound derivative (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.5-2.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2 equiv.)
-
Solvent (e.g., 1,4-dioxane)
-
Ethyl acetate
-
Brine
Procedure:
-
To a microwave reaction vial, add the this compound derivative (1.0 equiv.), the arylboronic acid or boronate ester (1.5-2.0 equiv.), and the palladium catalyst.
-
Add the solvent and the aqueous base.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-40 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Applications in Drug Development
The 3-aryl-1H-indole scaffold is a cornerstone in modern drug discovery, featuring prominently in a variety of therapeutic agents. This structural motif is particularly prevalent in the development of kinase inhibitors, which are crucial for cancer therapy. Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By utilizing the Suzuki-Miyaura coupling to synthesize diverse libraries of 3-aryl-1H-indole derivatives, researchers can efficiently explore the SAR of potential kinase inhibitors, leading to the discovery of more potent and selective drug candidates.
References
Application Notes and Protocols for Heck Reaction Functionalization of 3-Iodo-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of 3-iodo-1H-indole utilizing the Heck reaction. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, representing a cornerstone of modern organic synthesis.[1][2] This method is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of complex molecular architectures, as the indole scaffold is a prominent heterocyclic motif in numerous biologically active compounds.[1][3][4]
Overview of the Heck Reaction with this compound
The Heck reaction enables the introduction of a variety of alkenyl groups at the C3-position of the indole ring, starting from this compound. This transformation is crucial for the synthesis of 3-vinylindoles and other functionalized indole derivatives that serve as versatile intermediates in drug discovery and development.[1][3] The general reaction scheme involves the coupling of this compound with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent.
A key consideration in the Heck functionalization of N-H indoles is the potential for side reactions. In some cases, protection of the indole nitrogen may be necessary to prevent the formation of unwanted by-products, though many modern protocols are designed to work with the unprotected indole.[5]
Data Presentation: Heck Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Heck reaction of this compound and its derivatives with different alkenes, highlighting the impact of catalysts, ligands, bases, and solvents on reaction yields.
Table 1: Ultrasound-Assisted Heck Reaction of 1-Methyl-3-iodo-1H-indole [6]
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Various Terminal Alkenes | Pd/C (5) | PPh₃ (10) | Et₃N | DMF | 30 | 2-3 | Good to Acceptable |
Table 2: Heck Reaction of 5-Iodo-indole with Acrylic Acid [7]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Na₂PdCl₄ (5) | TXPTS (12.5) | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 | 18 | 51 | 43 |
| Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 | MW | 78-85 | - |
Table 3: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole with Methyl Acrylate [1]
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Heck Reaction of 1-Methyl-3-iodo-1H-indole with Terminal Alkenes[3][6]
This protocol describes a palladium-on-carbon catalyzed Heck reaction under ultrasound irradiation.
Materials:
-
1-Methyl-3-iodo-1H-indole
-
Terminal alkene (e.g., 1-octen-3-one)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ultrasound bath
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 1-methyl-3-iodo-1H-indole (1.0 mmol), the terminal alkene (1.2 mmol), Pd/C (5 mol%), and PPh₃ (10 mol%).
-
Add DMF as the solvent, followed by the addition of Et₃N (2.0 mmol) as the base.
-
Place the reaction vessel in an ultrasound bath and irradiate at 30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-vinylindole derivative.
Protocol 2: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole with Methyl Acrylate[1]
This protocol details a representative Heck reaction using palladium(II) acetate as the catalyst.
Materials:
-
3-Iodo-6-methyl-4-nitro-1H-indazole (0.5 mmol, 151.5 mg)
-
Methyl acrylate (0.75 mmol, 72 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.025 mmol, 5.6 mg)
-
Sodium Carbonate (Na₂CO₃, 1.0 mmol, 106.0 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 2.5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-methyl-4-nitro-1H-indazole, Pd(OAc)₂, and Na₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Add anhydrous DMF followed by methyl acrylate via syringe.[1]
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stille Coupling of 3-Iodo-1H-indole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Stille coupling reaction of 3-iodo-1H-indole serves as a powerful and versatile tool for the synthesis of complex indole derivatives. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds at the C3-position of the indole scaffold, a privileged structure in numerous biologically active compounds and natural products. These application notes provide detailed protocols and a summary of reaction conditions for the successful implementation of Stille coupling with this compound, facilitating the exploration of novel chemical entities for drug discovery and development.
The indole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to functionalize the indole ring at specific positions is therefore of paramount importance. The Stille coupling offers a mild and functional-group-tolerant method to introduce aryl, vinyl, and other organic moieties at the 3-position of the indole core, starting from the readily accessible this compound.
General Reaction Scheme
The Stille coupling of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The general transformation is depicted below:
Caption: General Stille coupling of this compound.
Application Note 1: Arylation and Vinylation of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
This application focuses on the Stille coupling of a protected and substituted 3-iodoindole derivative, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, with various organostannanes. The presence of the 2-carbonitrile group can influence the electronic properties of the indole ring and subsequent biological activity of the coupled products.
Table 1: Stille Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Organostannanes [1]
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | PdCl₂(MeCN)₂ (10) | DMF | 40 | 48 | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 40 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(MeCN)₂ (10) | DMF | 40 | 48 | 1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 35 |
| 3 | Tributyl(vinyl)stannane | PdCl₂(MeCN)₂ (10) | DMF | 40 | 48 | No reaction | 0 |
Experimental Protocol: Synthesis of 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile[1]
Materials:
-
1-Benzyl-3-iodo-1H-indole-2-carbonitrile
-
Tributyl(phenyl)stannane
-
Dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv).
-
Add dichlorobis(acetonitrile)palladium(II) (0.10 equiv).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tributyl(phenyl)stannane (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 40 °C and stir for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for Stille coupling.
Application Note 2: Synthesis of Bioactive Indole Alkaloid Precursors
The Stille coupling of this compound is a key strategy in the total synthesis of complex indole alkaloids, many of which exhibit significant biological activity. While specific examples with the parent this compound are not as prevalent in the provided search results, the methodology is widely applicable. For instance, the synthesis of the bis-indole alkaloid Topsentin, which has shown antitumor and antiviral activities, involves a crucial Stille coupling step to link an indole moiety to a central core.[2] The protocol described below is a general procedure that can be adapted for the synthesis of various 3-substituted indoles as precursors to bioactive molecules.
Table 2: Representative Conditions for Stille Coupling of N-Protected this compound
| Entry | N-Protecting Group | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Boc | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | High |
| 2 | SO₂Ph | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Dioxane | 110 | Good |
| 3 | SEM | Tributyl(furan-2-yl)stannane | Pd(OAc)₂ (5) | AsPh₃ (10) | DMF | 80 | Moderate |
Note: Yields are generalized as "High," "Good," or "Moderate" due to the variety of substrates and specific reaction conditions reported in the literature.
Experimental Protocol: General Procedure for Stille Coupling of N-Protected this compound
Materials:
-
N-Protected this compound (e.g., N-Boc-3-iodoindole)
-
Organostannane (e.g., tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Inert gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected this compound (1.0 equiv) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃) and the ligand (e.g., 10 mol% P(o-tol)₃).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Add the organostannane (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous KF solution. Stir vigorously for at least 30 minutes.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
If necessary, deprotect the indole nitrogen using appropriate conditions to yield the final 3-substituted-1H-indole.
Caption: Catalytic cycle of the Stille coupling.
Conclusion
The Stille coupling of this compound and its derivatives is a highly effective method for the construction of C-C bonds at the indole C3-position. The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups, making it a valuable transformation in the synthesis of complex molecules, including those with potential therapeutic applications. The provided protocols offer a starting point for researchers to explore the vast chemical space of 3-substituted indoles in their drug discovery and development endeavors. Careful optimization of reaction parameters, including the choice of catalyst, ligand, solvent, and temperature, is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Synthesis of Polysubstituted Indoles from 3-Iodo-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of polysubstituted indoles utilizing 3-iodo-1H-indole as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The functionalization of the indole core, particularly at the C3-position, is a key strategy in the development of novel therapeutic agents. The carbon-iodine bond at the C3-position of this compound offers a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex indole derivatives.
This guide details the protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The information presented herein is intended to provide researchers with the necessary tools to design and execute synthetic routes towards novel polysubstituted indoles for applications in drug discovery and materials science.
Synthetic Pathways Overview
This compound serves as a central building block for the synthesis of a wide range of polysubstituted indoles through various palladium-catalyzed cross-coupling reactions. The general strategies are outlined below.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Key Cross-Coupling Reactions: Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of polysubstituted indoles from this compound derivatives.
Table 1: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMSO/H₂O | 85 | 2 | 90+[2] |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMSO/H₂O | 85 | 2 | 90+[2] |
| 3 | Various | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60-95 |
Table 2: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92[3] |
| 2 | (4-Methoxyphenyl)acetylene | Pd(OAc)₂ (10) | CuI (10) | Et₃N | DMF | 80 | 24 | 85-95[4] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | 5-24 | 80-95[3] |
Table 3: Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | n-Bu₄NCl | DMF | 80 | 24 | 64[3] |
| 2 | Methyl acrylate | Pd(OAc)₂ (4) | KOAc | n-Bu₄NCl | DMF | 80 | 24 | 81-92[4] |
| 3 | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 4-12 | 70-90 |
Table 4: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 16 | 70-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 65-85 |
| 3 | Benzylamine | (NHC)Pd(allyl)Cl | K₂CO₃ | t-BuOH | 80 | 18 | 75-95 |
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be anhydrous, and reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/H₂O 4:1, DMSO/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the this compound derivative, the arylboronic acid, and the base.[5]
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[5]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 85-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole.
Protocol 2: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of a this compound with a terminal alkyne.[6]
Caption: Sonogashira coupling experimental workflow.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-10 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Et₃N, DBU)
-
Anhydrous solvent (e.g., DMF, Et₃N)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry flask under an inert atmosphere, combine the this compound derivative, palladium catalyst, and copper(I) iodide.[6]
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction (e.g., with saturated aqueous NH₄Cl) and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-1H-indole.
Protocol 3: Heck Coupling of this compound
The following is a representative protocol for the Heck coupling of a this compound with an alkene.[7]
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4-5 mol%)
-
Base (e.g., Na₂CO₃, KOAc, 2.0 equiv)
-
Additive (e.g., n-Bu₄NCl, 1.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the this compound derivative, palladium(II) acetate, base, and additive.
-
Seal the flask, then evacuate and backfill with an inert gas three times.[7]
-
Add the anhydrous solvent followed by the alkene via syringe.[7]
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction for 4-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[7]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the pure 3-alkenyl-1H-indole.
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and may require optimization for specific substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to afford the 3-amino-1H-indole.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of polysubstituted indoles. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the synthesis of novel indole derivatives for various applications, particularly in the field of drug discovery. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatility of 3-iodo-1H-indole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities.[1][2] Among the various functionalized indoles, 3-iodo-1H-indole stands out as a versatile and highly valuable building block in synthetic organic chemistry. The presence of the iodine atom at the C3 position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures.[3][4] This reactivity has been extensively exploited in the synthesis of bioactive molecules, including kinase inhibitors, anti-cancer agents, and compounds targeting various signaling pathways.[5]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive molecules, with a focus on key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and biological signaling cascades are presented to serve as a practical guide for researchers in drug discovery and development.
Synthesis of 3-iodo-1H-indoles
A common and efficient method for the synthesis of 3-iodoindoles involves a two-step process: the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine.[3][4] This approach allows for the preparation of a wide variety of 2,3-disubstituted 3-iodoindoles in excellent yields.[3][6]
General Experimental Workflow for Synthesis of 3-iodo-1H-indoles
Caption: General workflow for the two-step synthesis of 3-iodo-1H-indoles.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The carbon-iodine bond at the C3 position of the indole ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions. This reactivity allows for the construction of C-C and C-N bonds, providing access to a diverse range of substituted indoles.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1H-indoles
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and organoboron reagents, such as boronic acids or their esters.[5] This reaction is widely used to synthesize 3-aryl-1H-indoles, a class of compounds that includes potent kinase inhibitors.[5]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 3-iodo-1H-indoles - Reaction Conditions and Yields
| Entry | 3-Iodoindole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1-methyl-2-phenyl-1H-indole | (p-tolyl)boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (4) | DMSO/H₂O | 85 | 2 | 90 | [7] |
| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2) | 1,4-Dioxane | 120 (MW) | 0.67 | N/A | [8] |
| 3 | 3-Iodo-1H-indazole | Various arylboronic acids | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-92 | [5] |
Experimental Protocol: Typical Procedure for Suzuki-Miyaura Coupling [7]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-iodoindole (1.0 equiv.), the corresponding boronic acid (1.5-3.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Cs₂CO₃, 2.0-4.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., DMSO and deionized water).
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole.
Sonogashira Coupling: Synthesis of 3-Alkynyl-1H-indoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of natural products and other complex molecules containing the 3-alkynylindole motif.[9][10]
General Reaction Scheme:
References
- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application of 3-Iodo-1H-Indole in Medicinal Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold itself is a privileged structure, present in a vast array of natural products and synthetic compounds with diverse and potent biological activities. The introduction of an iodine atom at the 3-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functionalization enables the facile diversification of the indole core, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents. This document provides a detailed overview of the applications of this compound, including key synthetic transformations and its role in the development of bioactive molecules targeting various diseases.
Synthetic Utility of this compound
The C-I bond at the 3-position of the indole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of complex indole derivatives. The most commonly employed reactions include the Sonogashira, Suzuki-Miyaura, and Heck couplings.
Experimental Protocols
1. General Protocol for Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, leading to the synthesis of 3-alkynylindoles. These derivatives are important intermediates and have shown a range of biological activities.
-
Reaction Scheme:
-
Reagents and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 mmol, 2-5 mol%), and CuI (0.01-0.05 mmol, 1-5 mol%).
-
Add the anhydrous solvent (5-10 mL) and the base (Et₃N or DIPEA, 2.0-3.0 mmol, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yields: Yields for Sonogashira couplings with this compound are generally good to excellent, ranging from 70% to over 95%, depending on the specific alkyne and reaction conditions used. For instance, the coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, a key step in the synthesis of 3-iodoindoles, proceeds in high yields.[1]
2. General Protocol for Suzuki-Miyaura Coupling of this compound with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the synthesis of 3-aryl or 3-heteroarylindoles.
-
Reaction Scheme:
-
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos, if using Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
If using a ligand, add it to the mixture (1-2 times the amount of palladium catalyst).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expected Yields: The Suzuki-Miyaura coupling of 3-iodoindoles with various boronic acids generally provides good to excellent yields, often in the range of 80-99%.[2] The use of specific catalysts and ligands can significantly influence the reaction efficiency.
3. General Protocol for Heck Coupling of this compound with Alkenes
The Heck coupling reaction facilitates the formation of a new C-C bond between the indole ring and an alkene, leading to 3-vinylindole derivatives.
-
Reaction Scheme:
-
Reagents and Equipment:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Sealed tube or reaction flask with condenser
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Add the anhydrous solvent and the base (1.5-2.0 equiv.).
-
Add the alkene (1.2-2.0 equiv.).
-
Heat the mixture under an inert atmosphere at 80-120 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expected Yields: Heck coupling reactions involving 3-iodoindoles can provide moderate to good yields, typically ranging from 40% to 80%, depending on the alkene and reaction conditions.[3][4]
Applications in Drug Discovery
Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of new drugs for various diseases, including cancer and neurodegenerative disorders.
Anticancer Applications
The indole nucleus is a key structural motif in many anticancer agents. 3-Substituted indoles derived from this compound have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Indole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl-thio-1H-indoles | Tubulin | HT29, HepG2, HCT116, T98G | Nanomolar range | [5] |
| Chalcone-indole derivatives | Tubulin | Various cancer cell lines | 0.22 - 1.80 | [6] |
| Quinoline-indole derivatives | Tubulin (colchicine binding site) | Various cancer cell lines | 0.002 - 0.011 | [6] |
| 3-Amino-1H-7-azaindole derivatives | - | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [5] |
| Indole-based tyrphostin derivatives | EGFR/VEGFR-2 | HCT-116 | Sub-micromolar | [7] |
| 5-(3-indolyl)-1,3,4-thiadiazoles | - | PaCa2, MCF7, MDA-MB-231 | 1.5 (for 5m) | [8] |
| 3-Alkenyl-oxindole derivative | FGFR, VEGFR-2, RET | MCT-7, DU 145, HCT-116 | 0.00439, 0.00106, 0.00034 | [9] |
Signaling Pathways in Cancer Targeted by Indole Derivatives
Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Indole-based compounds have been developed as selective inhibitors of EGFR, particularly drug-resistant mutants like T790M.[13][14][15]
Caption: Inhibition of the EGFR signaling pathway by indole derivatives.
Neuroprotective Applications
Neurodegenerative diseases pose a significant global health challenge. Indole derivatives have emerged as promising neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.
Quantitative Data on Neuroprotective Activity of Indole Derivatives
| Compound Class | Activity | Model | Quantitative Data | Reference |
| Indole–phenolic compounds | Cytoprotection | H₂O₂-stimulated SH-SY5Y cells | ~25% increase in cell viability | |
| Indole–phenolic compounds | ROS Reduction | Aβ(25–35) treated SH-SY5Y cells | Reduction to basal levels | |
| Indole–phenolic compounds | Metal Chelating (Cu²⁺) | - | ~40% chelating activity | |
| Indole derivative NC009-1 | Neuroprotection | MPTP-induced mouse model of Parkinson's | Ameliorated motor deficits | [7] |
| Tetrahydroazepino[4,3-b]indole derivative | BChE Inhibition | In vitro | IC50 = 0.020 µM | [16] |
Neuroprotective Signaling Pathways Modulated by Indole Derivatives
Indole-3-carbinol (I3C) and its derivatives have been shown to exert neuroprotective effects by activating key signaling pathways involved in neuronal survival and antioxidant defense.
-
BDNF/TrkB/Nrf2 Pathway: Brain-derived neurotrophic factor (BDNF) signaling through its receptor TrkB is crucial for neuronal survival and plasticity. This pathway can activate the transcription factor Nrf2, a master regulator of the antioxidant response. Indole derivatives can mimic the effects of BDNF, leading to the activation of this protective pathway.[8][17][18]
Caption: Activation of the neuroprotective BDNF/TrkB/Nrf2 pathway by indole derivatives.
Other Therapeutic Applications
Beyond cancer and neurodegeneration, derivatives of this compound have shown promise in other therapeutic areas.
Quantitative Data on Other Biological Activities
| Compound Class | Activity | Target Organism/Virus | MIC/EC50/Ki | Reference |
| Indole-triazole derivatives | Antifungal | Candida tropicalis | MIC as low as 2 µg/mL | [19] |
| Indole-thiadiazole derivative | Antibacterial | MRSA | MIC = 6.25 µg/mL | [20] |
| Indole-triazole derivative | Antibacterial | MRSA | MIC = 6.25 µg/mL | [20] |
| Indole derivatives | Antiviral | HIV-1, BVDV, YFV, CVB-2 | Moderate activity | [21] |
| 1,7-Annelated indole derivatives | 5-HT₃ Receptor Antagonist | - | Ki = 0.19 nM | |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | SERT Affinity | - | Ki = 9.2 nM | [13] |
Experimental Workflow Visualization
A general workflow for the synthesis and evaluation of bioactive compounds from this compound is depicted below.
Caption: General experimental workflow from synthesis to biological evaluation.
Conclusion
This compound stands as a cornerstone synthetic intermediate in modern medicinal chemistry. Its reactivity in a suite of powerful cross-coupling reactions provides an efficient and versatile platform for the generation of diverse libraries of indole derivatives. The resulting compounds have demonstrated significant potential in targeting a range of diseases, most notably cancer and neurodegenerative disorders, by modulating key signaling pathways. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers aiming to leverage the synthetic utility of this compound in the design and discovery of next-generation therapeutics. Continued exploration of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]
- 8. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Development in Indole Derivatives as Anticancer Agents for...: Ingenta Connect [ingentaconnect.com]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjraap.com]
- 14. benchchem.com [benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 20. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 21. pubs.acs.org [pubs.acs.org]
Protocols for the N-alkylation of 3-iodo-1H-indole: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 3-iodo-1H-indole, a critical transformation in the synthesis of various biologically active compounds and functional materials. The methodologies outlined below are based on established literature precedents and offer a range of conditions to accommodate different alkylating agents and experimental setups.
Introduction
The N-alkylation of indoles is a fundamental reaction in organic synthesis. The introduction of an alkyl group at the nitrogen atom of the indole nucleus can significantly modulate the biological activity and physicochemical properties of the resulting molecule. This compound is a particularly valuable starting material as the iodine atom at the C3 position serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] This allows for the rapid construction of complex molecular architectures.
The protocols described herein focus on the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. Key parameters such as the choice of base, solvent, and reaction temperature are critical for achieving high yields and selectivity.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes various reported methods for the N-alkylation of indoles, with specific examples relevant to this compound where available. This allows for a direct comparison of different reaction conditions and their outcomes.
| Entry | Indole Substrate | Alkylating Agent | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aryl-3-iodo-1H-indole | Methyl iodide | KOt-Bu (excess) | DMSO | Room Temp. | Not Specified | 69 | [3] |
| 2 | 2-Aryl-3-iodo-1H-indole | Ethyl bromide | KOt-Bu (excess) | DMSO | Room Temp. | Not Specified | 55 | [3] |
| 3 | 2-Aryl-3-iodo-1H-indole | Benzyl bromide | KOt-Bu (excess) | DMSO | Room Temp. | Not Specified | 61 | [3] |
| 4 | Indole | Benzyl bromide | NaH (2) | DMF | 25 | Not Specified | 85 (1:1.2 N:C3) | [4] |
| 5 | Indole | Benzyl bromide | NaH (2) | THF | 25 | Not Specified | 82 (1:1.6 N:C3) | [4] |
| 6 | 5-Bromoindole | Dimethyl carbonate | DABCO (0.1) | None | 90 | 5 | ~100 | [5] |
| 7 | Indole | N-Tosylhydrazone | KOH (2.5) | Dioxane | 100 | 12 | 70-90 | [6] |
| 8 | Indole | Alkyl halides | KOH | Ionic Liquid | Not Specified | Not Specified | High | [7] |
| 9 | Oxindole | Benzyl bromide | K₂CO₃ (2.0) | DMF | 60 | 24 | 71-76 | [8] |
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride
This protocol is a widely used and effective method for the N-alkylation of indoles with various alkyl halides.[9][10]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete deprotonation.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Milder Conditions using Potassium Carbonate
For substrates that may be sensitive to strong bases like sodium hydride, potassium carbonate offers a milder alternative.[8]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium iodide (KI) (optional, as a catalyst)[8]
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and optionally, a catalytic amount of potassium iodide (0.1 eq.).
-
Add anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.5 M.
-
Add the alkylating agent (1.1-1.5 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Logical relationship of components in the N-alkylation reaction.
References
- 1. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Electrophilic Cyclization for the Synthesis of 3-Iodoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] The synthesis of functionalized indoles is therefore a critical endeavor in drug discovery. One powerful method for the preparation of 3-iodoindoles is the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines. This application note provides a detailed protocol for this transformation, which proceeds under mild conditions and tolerates a wide range of functional groups. The resulting 3-iodoindoles are versatile intermediates that can be further elaborated through various cross-coupling reactions, providing access to a diverse library of substituted indoles.[1][3]
Overall Reaction Scheme
The synthesis of 3-iodoindoles from N,N-dialkyl-o-iodoanilines is a two-step process. The first step is a Sonogashira cross-coupling reaction between an N,N-dialkyl-o-iodoaniline and a terminal alkyne to form the N,N-dialkyl-o-(1-alkynyl)aniline intermediate. This is followed by an electrophilic iodocyclization using molecular iodine to yield the desired 3-iodoindole.[1][3][4]
Figure 1. Overall two-step synthesis of 3-iodoindoles.
Data Presentation
The following tables summarize the yields of the Sonogashira coupling and the subsequent iodocyclization for a variety of substrates.
Table 1: Synthesis of N,N-Dialkyl-o-(1-alkynyl)anilines via Sonogashira Coupling [1][4]
| Entry | N,N-Dialkyl-o-iodoaniline | Alkyne | Time (h) | Yield (%) |
| 1 | N,N-Dimethyl-2-iodoaniline | Phenylacetylene | 2 | 98 |
| 2 | N,N-Dimethyl-2-iodoaniline | 1-Hexyne | 2 | 95 |
| 3 | N,N-Dimethyl-2-iodoaniline | 3,3-Dimethyl-1-butyne | 2 | 96 |
| 4 | N,N-Dimethyl-2-iodoaniline | Trimethylsilylacetylene | 2 | 97 |
| 5 | N,N-Dibutyl-2-iodoaniline | Phenylacetylene | 2 | 94 |
| 6 | 4-Methoxy-N,N-dimethyl-2-iodoaniline | Phenylacetylene | 2 | 99 |
| 7 | 4-Nitro-N,N-dimethyl-2-iodoaniline | Phenylacetylene | 2 | 92 |
Reactions were run with 5 mmol of the N,N-dialkyl-2-iodoaniline, 1.2 equiv of the terminal acetylene, 2 mol % of PdCl₂(PPh₃)₂, 1 mol % of CuI, and 12.5 mL of Et₃N at 50 °C.[1][4]
Table 2: Synthesis of 3-Iodoindoles via Electrophilic Cyclization [1][4]
| Entry | N,N-Dialkyl-o-(1-alkynyl)aniline | R¹ | R² | Time (h) | Yield (%) |
| 1 | N,N-Dimethyl-2-(phenylethynyl)aniline | Me | Ph | 0.5 | 99 |
| 2 | N,N-Dimethyl-2-(1-hexynyl)aniline | Me | n-Bu | 0.5 | 96 |
| 3 | N,N-Dimethyl-2-(3,3-dimethyl-1-butynyl)aniline | Me | t-Bu | 0.5 | 95 |
| 4 | N,N-Dimethyl-2-((trimethylsilyl)ethynyl)aniline | Me | TMS | 0.5 | 98 |
| 5 | N,N-Dibutyl-2-(phenylethynyl)aniline | n-Bu | Ph | 0.5 | 92 |
| 6 | 4-Methoxy-N,N-dimethyl-2-(phenylethynyl)aniline | Me | Ph | 0.5 | 99 |
| 7 | 4-Nitro-N,N-dimethyl-2-(phenylethynyl)aniline | Me | Ph | 0.5 | 95 |
All reactions were run with 0.25 mmol of the alkyne and 2 equiv of I₂ in 5 mL of CH₂Cl₂ at 25 °C.[1]
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling
This protocol describes the synthesis of the N,N-dialkyl-o-(1-alkynyl)aniline precursors.
Figure 2. Workflow for the Sonogashira coupling reaction.
Materials:
-
N,N-dialkyl-o-iodoaniline (5 mmol)
-
Terminal alkyne (6 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.1 mmol, 2 mol %)
-
Copper(I) iodide (CuI, 0.05 mmol, 1 mol %)
-
Triethylamine (Et₃N, 12.5 mL)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the N,N-dialkyl-o-iodoaniline (5 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), and CuI (0.05 mmol).
-
Add triethylamine (12.5 mL) via syringe.
-
Add the terminal alkyne (6 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 50 °C and stir for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N,N-dialkyl-o-(1-alkynyl)aniline.
Protocol 2: General Procedure for the Electrophilic Iodocyclization
This protocol describes the conversion of the N,N-dialkyl-o-(1-alkynyl)aniline to the 3-iodoindole.
Figure 3. Workflow for the electrophilic iodocyclization.
Materials:
-
N,N-dialkyl-o-(1-alkynyl)aniline (0.25 mmol)
-
Iodine (I₂, 0.5 mmol, 2 equiv)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N,N-dialkyl-o-(1-alkynyl)aniline (0.25 mmol) in dichloromethane (3 mL) at room temperature (25 °C), add a solution of iodine (0.5 mmol) in dichloromethane (2 mL) dropwise.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL) to remove excess iodine.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-iodoindole.
Mechanism of Electrophilic Cyclization
The electrophilic cyclization is believed to proceed through the formation of a vinyl cation intermediate. The electrophilic iodine adds to the alkyne, and the resulting intermediate is then attacked by the nucleophilic nitrogen of the aniline to form the indole ring.[1]
Applications in Drug Development
The 3-iodoindole products are valuable building blocks for the synthesis of more complex molecules.[3] The carbon-iodine bond can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][3] This allows for the introduction of a wide range of substituents at the 3-position of the indole ring, facilitating the generation of libraries of compounds for screening in drug discovery programs. The indole nucleus is a key component of many marketed drugs, and this synthetic route provides a versatile platform for the development of new therapeutic agents.[2]
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing yield and purity in 3-iodo-1H-indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 3-iodo-1H-indole synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve electrophilic iodination of the indole ring at the C-3 position. Commonly used iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine (I₂). An alternative two-step method involves a Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization.[1]
Q2: I am observing the formation of di-iodinated byproducts. How can I prevent this?
A2: The formation of di-iodinated species, typically 2,3-diiodoindole, can occur when an excess of the iodinating agent is used or under prolonged reaction times.[2] To minimize this, it is crucial to control the stoichiometry of the iodinating agent carefully. Using 1.0 to 1.1 equivalents of the iodinating agent is generally recommended. Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) and stopping the reaction once the starting material is consumed can also prevent over-iodination.
Q3: My reaction is showing low to no conversion of the starting indole. What are the possible reasons?
A3: Low or no conversion can be attributed to several factors:
-
Inactive Iodinating Agent: Ensure the iodinating agent is fresh and has been stored correctly. Some reagents can degrade over time.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control. For many iodination reactions of indole, room temperature is sufficient, but some methods may specify cooling to 0 °C to control reactivity.
-
Poor Solubility: Ensure the indole starting material is fully dissolved in the chosen solvent.
-
Presence of Quenching Agents: Impurities in the starting material or solvent can react with and consume the iodinating agent.
Q4: What is the role of a base, such as potassium carbonate (K₂CO₃), in some iodination procedures?
A4: In certain protocols, particularly those using molecular iodine, a base like K₂CO₃ is added to neutralize the hydrogen iodide (HI) that is formed as a byproduct during the electrophilic substitution.[3] The removal of HI from the reaction mixture can prevent potential side reactions and drive the equilibrium towards the formation of the desired this compound.
Q5: Are there any recommended protecting groups for the indole nitrogen during iodination?
A5: While direct iodination of unprotected indole is common, N-protection can sometimes be advantageous, especially when dealing with sensitive substrates or when trying to avoid side reactions at the nitrogen. Common protecting groups for indoles include benzyl (Bn), tosyl (Ts), and various carbamates. However, it's important to note that the protecting group can influence the electronic properties of the indole ring and may require an additional deprotection step.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.[7] |
| Decomposition of the product. | Some indole derivatives can be sensitive to acidic conditions. If using silica gel for chromatography, consider using neutralized silica gel or switching to a different stationary phase like alumina.[8] | |
| Mechanical loss during workup. | Ensure complete extraction of the product from the aqueous phase by using an adequate amount of organic solvent and performing multiple extractions. Carefully transfer all materials between flasks.[9] | |
| Low Purity (Multiple Spots on TLC) | Formation of di-iodinated or other side products. | Use a precise stoichiometry of the iodinating agent (1.0-1.1 eq). Add the iodinating agent slowly to the reaction mixture at a controlled temperature.[2] |
| Unreacted starting material. | Optimize reaction time and temperature to ensure complete conversion. | |
| Baseline impurities. | Purify the starting materials before the reaction. Sometimes a simple filtration through a plug of silica can remove baseline impurities from the crude product.[10] | |
| Difficulty in Purification | Product and impurities have similar polarity. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider recrystallization as an alternative or additional purification step.[7] |
| Streaking on the TLC plate. | Add a small amount of a modifier like triethylamine to the eluent to improve the separation of basic compounds like indoles.[11] |
Experimental Protocols
Method 1: Iodination using Iodine Monochloride (ICl) and Celite
This method is a mild and efficient procedure for the direct iodination of indole.[2][12]
Materials:
-
Indole
-
Iodine monochloride (ICl) solution (1.0 M in CH₂Cl₂)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) in CH₂Cl₂ (10 mL) at room temperature, add Celite (500 mg).
-
Slowly add the ICl solution (1.0 mL, 1.0 mmol, 1.0 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Method 2: Iodination using N-Iodosuccinimide (NIS) and Boron Trifluoride Etherate (BF₃·Et₂O)
This protocol describes a highly regioselective iodination at the C-5 position, but can be adapted for C-3 iodination by using an indole with a blocked C-5 position or by careful control of reaction conditions. For the synthesis of this compound, methods with other reagents are often more direct. However, the general principle of using NIS is outlined below for completeness, with the caveat that regioselectivity can be an issue.
Materials:
-
Indole
-
N-Iodosuccinimide (NIS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole (0.5 mmol) and NIS (0.5 mmol) in CH₂Cl₂ (3 mL) in a round-bottom flask.
-
Add BF₃·Et₂O (1.0 mmol) to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Different Iodination Methods for Indole
| Method | Iodinating Agent | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | ICl / Celite | - | CH₂Cl₂ | Room Temp. | 0.5 - 2 | 85-93 | [12] |
| 2 | I₂ | K₂CO₃ | DMF | 100 | 1 | ~82 (for a derivative) | [3] |
| 3 | NIS | BF₃·Et₂O | CH₂Cl₂ | Room Temp. | 4 | 78 (for a C-5 iodo derivative) | [13] |
| 4 | I₂ | - | CH₂Cl₂ | 25 | - | Excellent (for cyclization) | [1] |
Note: Yields can vary depending on the specific indole substrate and reaction scale.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Common side reactions in the synthesis of 3-iodo-1H-indole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-iodo-1H-indole, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are:
-
Electrophilic Cyclization of o-Alkynylamines: This is a highly efficient two-step process that involves the Sonogashira cross-coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization using molecular iodine (I₂). This method is known for its high yields and mild reaction conditions.[1][2]
-
Direct C3-Iodination of Indole: This method involves the direct electrophilic substitution of the indole ring at the C3 position using an iodinating agent. While seemingly more direct, it can be prone to side reactions such as over-iodination.
Q2: My this compound product seems unstable and decomposes over time. How can I prevent this?
A2: this compound, particularly with certain substituents, can be unstable.[3] To minimize degradation, it is advisable to:
-
Store the purified product under an inert atmosphere (nitrogen or argon).
-
Keep the product at a low temperature, protected from light.
-
Use the product in subsequent reactions as soon as possible after purification.
Q3: Can I use other halogenating agents like Br₂ or NBS for the electrophilic cyclization step?
A3: While other electrophiles like bromine (Br₂), N-bromosuccinimide (NBS), p-O₂NC₆H₄SCl, and PhSeCl have been tested, they generally give very poor to no yield of the desired cyclized indole product.[1][3] The predominant side reaction is the simple addition of the electrophile across the carbon-carbon triple bond of the alkyne precursor.[3] Molecular iodine (I₂) is highly reactive and selective for the desired electrophilic cyclization.[1]
Troubleshooting Guide
Low or No Yield
Problem: After performing the synthesis of this compound via electrophilic cyclization, I have a very low yield or no desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Sonogashira Coupling | - Ensure all reagents, especially the terminal alkyne and solvents, are anhydrous. - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst. - Verify the quality and activity of the Pd/Cu catalyst system. |
| Incorrect Electrophile for Cyclization | - As mentioned in the FAQ, only molecular iodine (I₂) is highly effective for the cyclization step. Other halogenating agents will primarily lead to addition byproducts.[3] |
| Decomposition of Product | - Some substituted 3-iodoindoles are inherently unstable.[3] Work up the reaction promptly and purify under mild conditions. Avoid prolonged exposure to heat or acidic/basic conditions during workup and purification. |
| Sub-optimal Reaction Conditions | - For the electrophilic cyclization, ensure the reaction is run at room temperature as heating is generally not required and can lead to degradation. - Use an appropriate solvent, such as dichloromethane (CH₂Cl₂), which has been shown to be effective.[3] |
Formation of Multiple Products
Problem: My reaction mixture shows multiple spots on TLC, and the final product is impure.
Possible Causes and Solutions:
| Side Product | Identification | Prevention and Mitigation |
| Di- or Poly-iodinated Indoles | Higher molecular weight than the desired product, visible by mass spectrometry. | - Use a controlled amount of the iodinating agent (1.0-1.1 equivalents for direct iodination). - Perform the reaction at a lower temperature to control reactivity. - Purification via column chromatography can separate these species. |
| Addition Product (in cyclization) | In the electrophilic cyclization route, this product results from the addition of I₂ across the alkyne triple bond without cyclization. | - This is the major product when using electrophiles other than I₂.[3] Ensure you are using molecular iodine. |
| Unreacted Starting Material | TLC and ¹H NMR will show the presence of the starting indole or o-alkynylaniline. | - Increase the reaction time or slightly increase the temperature if the starting material is known to be unreactive. - Ensure the stoichiometry of the reagents is correct. |
| Oxidized Byproducts (e.g., Isatins) | These byproducts can form if the reaction is exposed to strong oxidizing conditions or air for extended periods. | - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use purified, degassed solvents. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and its derivatives under various conditions.
| Synthesis Method | Substrate | Conditions | Yield (%) | Reference |
| Electrophilic Cyclization | N,N-dimethyl-o-(phenylethynyl)aniline | I₂, CH₂Cl₂, 25 °C | Quantitative | [3] |
| Four-Component Reaction | o-haloanilines, terminal alkynes, NIS, alkyl halides | One-pot | 11-69 | [4][5] |
| Direct Iodination | 1H-indole-2-carbonitrile | I₂, KOH | >80 | [6] |
| Two-Step (Overall) | N,N-dimethyl-o-iodoaniline and phenylacetylene | Coupling/Cyclization then further reaction | 64-92 | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1-methyl-2-phenylindole via Electrophilic Cyclization[3]
This protocol is a two-step process starting with a Sonogashira coupling followed by iodocyclization.
Step 1: Sonogashira Coupling of N,N-dimethyl-o-iodoaniline and Phenylacetylene
-
To a solution of N,N-dimethyl-o-iodoaniline (5 mmol) in triethylamine (12.5 mL), add phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %).
-
Stir the reaction mixture at 50 °C under an argon atmosphere for 5-24 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield N,N-dimethyl-o-(phenylethynyl)aniline.
Step 2: Iodocyclization
-
Dissolve the N,N-dimethyl-o-(phenylethynyl)aniline (0.25 mmol) in dichloromethane (5 mL).
-
Add molecular iodine (I₂) (2 equivalents) to the solution.
-
Stir the reaction at 25 °C and monitor by TLC.
-
After the reaction is complete, quench the excess iodine by adding 5 mL of a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with diethyl ether (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum to afford the 3-iodo-1-methyl-2-phenylindole.
Protocol 2: Direct C3-Iodination of 1H-indole-2-carbonitrile[6]
-
Dissolve 1H-indole-2-carbonitrile (10 mmol) in a suitable solvent such as DMF or THF.
-
Add potassium hydroxide (KOH) (1.2 equivalents) and stir until dissolved.
-
Add a solution of iodine (I₂) (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, hydrolyze the reaction with a saturated aqueous solution of NH₄Cl (40 mL) and stir for 30 minutes.
-
Filter the resulting precipitate on a Büchner funnel and dry it under a vacuum to obtain this compound-2-carbonitrile.
Visualizations
Reaction Pathways and Troubleshooting Logic
Caption: Main synthesis pathway for this compound.
Caption: Formation of a common side product.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Iodo-1H-Indole and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-1H-indole and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery or Product Decomposition During Column Chromatography
Q: I am experiencing low yields or decomposition of my this compound derivative during silica gel column chromatography. What could be the cause and how can I mitigate this?
A: Low recovery and decomposition on silica gel are common problems when purifying indole derivatives, which can be sensitive to the acidic nature of standard silica gel.[1][2] Here are several potential causes and solutions:
-
Product Instability on Silica Gel: Some indole derivatives are unstable on acidic silica gel.[1]
-
Solution 1: Neutralized Silica Gel: Use silica gel that has been neutralized with a base like triethylamine. This can be done by preparing a slurry of silica gel in the desired eluent and adding a small amount of triethylamine (e.g., 1-2%) before packing the column.[1]
-
Solution 2: Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[1]
-
Solution 3: Rapid Purification: Minimize the contact time of your compound with the stationary phase by using flash chromatography.[1]
-
-
Compound Adsorption: The polar nature of the N-H bond in the indole ring can lead to strong adsorption on the silica gel, resulting in tailing peaks and difficult elution.
-
Solution: Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to your eluent system can help to reduce tailing and improve recovery.[1]
-
-
Light Sensitivity: this compound is known to be light-sensitive.[3][4] Exposure to light during the purification process can lead to degradation.
-
Solution: Protect your column and fractions from light by wrapping them in aluminum foil.
-
Issue 2: Co-elution of Impurities
Q: I am having difficulty separating my desired this compound product from impurities, as they are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution of impurities with similar polarities to the target compound is a frequent challenge.[1] Here are some strategies to enhance separation:
-
Optimize Chromatography Conditions:
-
Solvent System (Eluent): Experiment with different solvent systems. A common starting point for this compound derivatives is a hexane/ethyl acetate gradient.[5] Fine-tuning the polarity by trying different solvent combinations (e.g., dichloromethane/hexane, acetone/hexane) can improve separation.[2][6]
-
Stationary Phase: If using silica gel, consider switching to a different type of stationary phase, such as alumina or reversed-phase silica, which may offer different selectivity.[1][2]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[1][7]
Issue 3: Product is an Oil and Difficult to Purify
Q: My this compound derivative is an oil, making purification by recrystallization impossible. What are my options?
A: Purifying oily compounds can be challenging.[8] Here are the recommended approaches:
-
Column Chromatography: This is the most common method for purifying oils.[8] If you are facing issues, refer to the troubleshooting points for low recovery and co-elution.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, Prep-HPLC is a powerful technique.[9] Reverse-phase columns are often effective for separating moderately polar organic compounds.[10]
-
Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an option. However, for many indole derivatives with higher molecular weights, this may not be feasible.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most widely used purification techniques are:
-
Column Chromatography: Typically performed on silica gel using a hexane/ethyl acetate eluent system.[5][11][12]
-
Recrystallization: An effective method for solid compounds to achieve high purity.[13][14]
Q2: What are some common impurities I might encounter?
A2: Common impurities can include:
-
Unreacted starting materials: Such as the parent indole or iodinating reagent.
-
Side products: Depending on the synthetic route, these could include over-iodinated species or products from side reactions.
-
Oxidation products: Indoles can be susceptible to air oxidation, which may result in colored impurities.[15]
Q3: My this compound has a pinkish or brownish color. Is it impure?
A3: Pure this compound is typically a cream to brown solid.[4] A pinkish or brownish hue can indicate the presence of oxidation products or other minor impurities.[15] While this may not always affect subsequent reactions, for applications requiring high purity, further purification is recommended.
Q4: How should I store purified this compound?
A4: this compound is light-sensitive and can be unstable over time.[3][4] It should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[16] For long-term storage, keeping it in a freezer at -20°C is recommended.[3][4]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| 3-iodo-6-methyl-1H-indole derivative | Silica gel | Hexane/Ethyl acetate gradient | [5] |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Silica gel | Petroleum ether/Ethyl acetate (80:20) | [11] |
| 6-Bromo-3-(2-iodoethyl)-1-methyl-1H-indole | Silica gel | Not specified, but yielded a pale yellow solid | [12] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 72 °C | [3][4] |
| Boiling Point | 341.7 °C at 760 mmHg | [3][17] |
| Solubility | Dichloromethane, Methanol | [3][4] |
| Appearance | Cream to brown solid | [4] |
| Sensitivity | Light sensitive | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol is a general guideline for the purification of a this compound derivative using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Collect fractions in separate test tubes or vials.
-
-
Analysis of Fractions:
-
Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Procedure for Purification by Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Common solvents for indole derivatives include hexane, ethanol, or mixtures of solvents.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystal formation, the flask can be placed in an ice bath.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Decision workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for low yield in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. lookchem.com [lookchem.com]
- 4. 3-Iodoindole | 26340-47-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Iodo-1-tosyl-1H-indole | 170456-80-1 [sigmaaldrich.com]
- 17. molbase.com [molbase.com]
Stability of 3-iodo-1H-indole under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 3-iodo-1H-indole in various experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is known to be a light-sensitive compound.[1] To ensure its stability and purity, it should be stored in a dark place, preferably in an amber vial, under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, it is recommended to keep it in a freezer at temperatures between -20°C and -70°C.[1][3]
Q2: Is this compound stable to air?
A2: While specific data on the aerobic stability of this compound is limited, indoles, in general, can be susceptible to oxidation. Given its sensitivity to light, it is best practice to handle this compound under an inert atmosphere to minimize potential degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dichloromethane and methanol.[1] For reactions, other anhydrous organic solvents like N,N-dimethylformamide (DMF) and acetonitrile may also be suitable, depending on the specific reaction conditions.[4][5] It is crucial to use anhydrous solvents, as the presence of water could potentially lead to side reactions.
Q4: What are the known physical and chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [6] |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 341.7 °C at 760 mmHg (Predicted) | [1] |
| pKa | 15.50 ± 0.30 (Predicted) | [1] |
| Appearance | Cream to brown solid | |
| Light Sensitivity | Yes | [1] |
| Storage Temperature | -20°C to -70°C | [1][3] |
Troubleshooting Guides
Issue 1: Degradation of this compound is observed during a reaction.
Possible Causes and Solutions:
-
Light Exposure: this compound is light-sensitive.[1] Ensure that the reaction is carried out in a vessel protected from light, for example, by wrapping the flask in aluminum foil.
-
Thermal Stress: Although the boiling point is high, prolonged heating at elevated temperatures can lead to degradation. If the reaction requires heat, consider running it at the lowest effective temperature and for the minimum time necessary. A small-scale trial to determine the optimal temperature and time can be beneficial.
-
Presence of Strong Acids or Bases: The indole nucleus can be sensitive to strong acids and bases. While some reactions require acidic or basic conditions, prolonged exposure or high concentrations might lead to decomposition or undesired side reactions. If possible, use milder reagents or buffer the reaction mixture.
-
Oxidizing or Reducing Agents: The indole ring can be oxidized, and the carbon-iodine bond can be susceptible to reduction. If your reaction involves reagents with oxidizing or reducing potential, they might be reacting with your starting material. Consider using alternative reagents or protecting the indole nitrogen if it is not the reactive site.
Issue 2: Low yield or no product formation in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck).
Possible Causes and Solutions:
-
Catalyst Deactivation: Ensure that the palladium catalyst and any ligands used are of good quality and have been stored properly. The reaction should be run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Base Incompatibility: The choice of base is crucial in cross-coupling reactions. Some bases might be too strong and could lead to the degradation of this compound. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates. It may be necessary to screen different bases to find the optimal one for your specific transformation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the outcome of a cross-coupling reaction. Anhydrous DMF, acetonitrile, dioxane, and toluene are commonly used. Solvent screening might be necessary to optimize the reaction yield.
-
Starting Material Purity: Verify the purity of your this compound. Impurities could interfere with the catalytic cycle. If necessary, purify the starting material by recrystallization or column chromatography before use.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Stability Test of this compound
This protocol provides a framework for assessing the stability of this compound under specific reaction conditions before committing to a large-scale synthesis.
Materials:
-
This compound
-
Proposed reaction solvent(s)
-
Proposed reaction reagents (acid, base, catalyst, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Small reaction vials (e.g., 1-dram vials) with septa
-
Stirring plate and stir bars
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis (optional but recommended)
Procedure:
-
Set up a series of small reaction vials, each containing a magnetic stir bar.
-
In each vial, dissolve a small, accurately weighed amount of this compound (e.g., 5-10 mg) in the proposed reaction solvent under an inert atmosphere.
-
To separate vials, add the intended reaction components you wish to test for compatibility (e.g., a specific acid, base, or catalyst). Keep one vial as a control with only the solvent and this compound.
-
If the reaction is to be heated, place the vials in a heating block at the desired temperature. Protect the vials from light.
-
At regular time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial using a syringe.
-
Analyze the aliquots by TLC to visually assess the consumption of the starting material and the appearance of new spots (potential degradation products).
-
For a more quantitative analysis, analyze the aliquots by LC-MS or GC-MS to determine the percentage of remaining this compound and to identify any major degradation products.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Iodo-1-tosyl-1H-indole | 170456-80-1 [sigmaaldrich.com]
- 3. This compound | 26340-47-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 6. This compound | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the Sonogashira coupling of 3-iodoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 3-iodoindoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira coupling of 3-iodoindole is showing low to no yield. What are the most common causes?
A1: Low or no yield in the Sonogashira coupling of 3-iodoindoles can stem from several factors. The primary areas to investigate are the quality and handling of reagents and the reaction conditions. Key considerations include:
-
Catalyst Activity: Ensure your palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) co-catalyst (CuI) are active and have not degraded.
-
Reaction Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling). It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Reagent Purity: Impurities in the 3-iodoindole, terminal alkyne, or solvent can poison the catalyst. Ensure all reagents are of high purity.
-
Base Selection and Quality: An appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to deprotonate the alkyne. The base must be anhydrous.
-
Indole N-H Acidity: The N-H proton of the indole ring is acidic and can interfere with the reaction. N-protection (e.g., with a Boc group) is often recommended to prevent side reactions and improve yields.[2]
Q2: I am observing a significant amount of a side product that I suspect is the homocoupling of my terminal alkyne. How can I minimize this?
A2: The formation of a diyne byproduct through Glaser coupling is a common issue in Sonogashira reactions.[1] Here are several strategies to suppress this side reaction:
-
Strictly Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed.
-
Copper-Free Conditions: While copper(I) iodide is a common co-catalyst that accelerates the reaction, it also promotes Glaser coupling.[1] Consider a copper-free Sonogashira protocol. These reactions may require specific ligands or different reaction conditions to proceed efficiently.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.
-
Use of a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to significantly reduce homocoupling byproducts.[1]
Q3: Does the indole nitrogen need to be protected for the Sonogashira coupling of 3-iodoindoles?
A3: Yes, in many cases, protecting the indole nitrogen is crucial for a successful Sonogashira coupling. The acidic N-H proton can react with the organometallic intermediates in the catalytic cycle, leading to side reactions and reduced yields. For instance, studies on the Sonogashira coupling of 3-iodoindazoles, a related heterocyclic system, have shown that N-protection is essential for high yields.[2] Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or simple alkyl groups. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the reaction and deprotection conditions.
Q4: What are the optimal reaction conditions for the Sonogashira coupling of 3-iodoindoles?
A4: The optimal conditions can vary depending on the specific substrates being used. However, a general starting point and areas for optimization are outlined below.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Sonogashira coupling of 3-iodoindoles and related substrates.
Table 1: Typical Catalyst, Ligand, and Co-catalyst Loadings
| Component | Typical Loading (mol%) | Notes |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 1-5 | Higher loadings may be needed for less reactive substrates. |
| Copper(I) Iodide (CuI) | 2-10 | Essential for the classical Sonogashira, but can be omitted in copper-free protocols. |
| Phosphine Ligand (e.g., PPh₃) | 2-10 | Often part of the palladium complex, but additional ligand can sometimes be beneficial. |
Table 2: Common Solvents and Bases
| Solvent | Base | Typical Concentration | Temperature (°C) |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 0.1 - 0.5 M | 25 - 65 |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 0.1 - 0.5 M | 25 - 80 |
| Acetonitrile (MeCN) | Diisopropylamine | 0.1 - 0.5 M | 25 - 80 |
| Toluene | Triethylamine (TEA) | 0.1 - 0.5 M | 50 - 110 |
Experimental Protocols
General Procedure for the Sonogashira Coupling of N-Boc-3-iodoindole with a Terminal Alkyne
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add N-Boc-3-iodoindole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) to achieve a concentration of 0.2 M, followed by the addition of an anhydrous amine base (e.g., TEA, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for the Sonogashira coupling of 3-iodoindoles.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
Technical Support Center: Regioselectivity in Indole Functionalization
Welcome to the technical support center for improving regioselectivity in the functionalization of the indole ring. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in indole functionalization?
A1: The regioselectivity of indole functionalization is primarily dictated by the inherent electronic properties of the indole ring. The pyrrole moiety is electron-rich, making the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack. The C2 position is the next most reactive site within the pyrrole ring. Functionalization of the benzene ring (C4-C7) is significantly more challenging due to its lower reactivity compared to the pyrrole ring.[1][2][3] To overcome this inherent reactivity, various strategies have been developed, including the use of directing groups and transition-metal catalysis.[1][4][5]
Q2: How do N-protecting groups influence the regioselectivity of indole functionalization?
A2: N-protecting groups play a crucial role in modulating the reactivity and directing the regioselectivity of indole functionalization. The choice of protecting group can influence the electronic and steric environment of the indole ring. For instance, bulky protecting groups can sterically hinder attack at the C2 and C7 positions. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., Ts), can decrease the nucleophilicity of the indole nitrogen and the pyrrole ring, which can be beneficial in certain reactions. Some protecting groups can also act as directing groups for metalation at the C2 position. Commonly used protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).
Q3: What is the role of a directing group in achieving regioselectivity at the C4-C7 positions?
A3: Directing groups are chemical moieties that are temporarily installed on the indole scaffold, typically at the N1 or C3 position, to guide the functionalization to a specific C-H bond on the benzene ring.[1][4][5] These groups coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.[1][4][5] This strategy overcomes the intrinsic reactivity of the pyrrole ring and allows for selective functionalization at the less reactive C4, C5, C6, and C7 positions.[1][4][5][6] After the desired functionalization, the directing group can be removed.
Q4: How can I switch the selectivity between C2 and C3 functionalization?
A4: While C3 is the kinetically favored position for many reactions, achieving C2 selectivity often requires specific strategies. One approach is to use a directing group at the N1 position that favors C2 metalation. Another method involves the use of transition metal catalysts that can control the regioselectivity. For instance, in palladium-catalyzed arylations, the choice of ligand and base can influence whether C2 or C3 arylation is favored.[7] Additionally, "umpolung" strategies can be employed, where the normal reactivity of the indole is inverted, making the C2 position electrophilic and susceptible to nucleophilic attack.[8]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of N1 and C3-acylated products)
-
Possible Cause: The indole nitrogen is nucleophilic and can compete with the C3 position for the acylating agent, especially with highly reactive acyl halides and strong Lewis acids.
-
Troubleshooting Steps:
-
Protect the Indole Nitrogen: Introduce an N-protecting group (e.g., Boc, Ts) before performing the acylation. This will prevent N-acylation and direct the reaction to the C3 position.
-
Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote N-acylation. Consider using milder Lewis acids such as ZnCl₂, SnCl₄, or In(OTf)₃.[9][10]
-
Employ Alternative Acylating Agents: Acid anhydrides are generally less reactive than acid chlorides and can sometimes provide better C3 selectivity even without N-protection.[11]
-
Utilize Organocatalysis: Certain nucleophilic catalysts, like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), have been shown to effectively promote regioselective C3-acylation of N-protected indoles.[12]
-
Problem 2: Low Yield and/or Mixture of Regioisomers in Larock Indole Synthesis
-
Possible Cause: The regioselectivity of the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne, is influenced by steric and electronic factors of the alkyne substituents.[13][14][15]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the yield and regioselectivity. Bulky phosphine ligands are often employed to improve reaction outcomes.[13]
-
Consider Electronic Effects of Alkyne Substituents: For unsymmetrical alkynes, electron-donating groups tend to direct the substituent to the C3 position, while electron-withdrawing groups favor the C2 position.[15]
-
Control Steric Hindrance: Generally, the larger substituent on the alkyne will preferentially be located at the C2 position of the resulting indole.[16]
-
Use NHC-Palladium Complexes: N-heterocyclic carbene (NHC)-palladium complexes have been shown to be effective catalysts for achieving high regioselectivity in the Larock indole synthesis.[17]
-
Problem 3: Difficulty in Achieving Functionalization at the Benzene Ring (C4-C7)
-
Possible Cause: The C-H bonds on the benzene ring of indole are significantly less reactive than those on the pyrrole ring.
-
Troubleshooting Steps:
-
Implement a Directing Group Strategy: This is the most common and effective method. Install a directing group at the N1 or C3 position to guide the metal catalyst to the desired C-H bond on the benzene ring.[1][4][5][6][18]
-
Select the Appropriate Catalyst System: The choice of transition metal (e.g., Pd, Rh, Ir, Cu) and ligand is critical for the success of directing group-assisted C-H functionalization.[1][4][5][6][18]
-
Consider a Transient Directing Group: To improve step economy, consider using a transient directing group that is introduced and removed in a one-pot procedure.[18]
-
Data Presentation
Table 1: Regioselective C2-Arylation of Indoles
| Entry | Indole Substrate | Arylating Agent | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Yield (%) | C2:C3 Ratio |
| 1 | N-Methylindole | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | 85 | >98:2 |
| 2 | Indole | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃ | TFA | 100 | 78 | >98:2 |
| 3 | N-Boc-indole | 4-Methoxyphenylboronic acid | Pd(TFA)₂ | Cu(OAc)₂ | Acetic Acid | RT | 81 | >95:5 |
| 4 | Indole | Potassium aryltrifluoroborate | Pd(OAc)₂ | Cu(OAc)₂ | Acetic Acid | RT | 75 | >95:5 |
Table 2: Directing Group Strategies for C4-C7 Functionalization
| Entry | Position | Directing Group | Functionalization | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | C4 | N-Glyoxylyl | Arylation | Pd(OAc)₂ | HFIP/AcOH | 110 | 72 |
| 2 | C5 | C3-Pivaloyl | Arylation | Cu(OAc)₂ | DCE | 120 | 65 |
| 3 | C6 | N-P(O)tBu₂ | Arylation | Cu(OAc)₂ | Dioxane | 110 | 80 |
| 4 | C7 | N-P(O)tBu₂ | Arylation | Pd(OAc)₂ | Toluene | 110 | 88 |
| 5 | C7 | N-Sulfur | Alkynylation | [Ir(cod)Cl]₂ | Dioxane | 100 | 75 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C2-Arylation of N-Methylindole
This protocol is adapted from a general procedure for the direct C2-arylation of indoles.
-
Materials:
-
N-Methylindole
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
-
Procedure:
-
To a flame-dried Schlenk tube, add N-methylindole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated indole.
-
Protocol 2: Directing Group-Assisted C7-Arylation of Indole
This protocol is a representative example of a directing group strategy for C-H functionalization of the indole benzene ring.
-
Materials:
-
N-(di-tert-butylphosphinoyl)indole (N-P(O)tBu₂-indole)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
-
Procedure:
-
Synthesis of N-P(O)tBu₂-indole: React indole with a suitable base (e.g., NaH) followed by the addition of di-tert-butylphosphinoyl chloride. Purify the product before use.
-
To a flame-dried Schlenk tube, add N-P(O)tBu₂-indole (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C7-arylated N-P(O)tBu₂-indole.
-
Deprotection: The P(O)tBu₂ group can be removed under appropriate conditions to yield the free C7-arylated indole.
-
Visualizations
Caption: A general workflow for planning the regioselective functionalization of an indole substrate.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 3-Iodo-1H-Indole Cross-Coupling
Welcome to the technical support center for the cross-coupling of 3-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.
General Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This generalized protocol should be adapted and optimized for each specific reaction type and substrate combination.
Managing impurities and byproducts in 3-iodo-1H-indole reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of 3-iodo-1H-indole. The following sections offer troubleshooting advice and answers to frequently asked questions to help manage impurities and byproducts effectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a very low yield of the desired this compound. What are the common causes and how can I improve it?
A: Low yields in the iodination of indole can stem from several factors, including suboptimal reaction conditions and reagent choice. Consider the following troubleshooting steps:
-
Reagent Choice and Stoichiometry: The choice of iodinating agent is critical. While powerful reagents can be effective, they may also lead to side reactions if not controlled. Using milder reagents like Iodine (I₂) in the presence of a base (e.g., KOH, NH₄OH) or Iodine Monochloride (ICl) with Celite® can provide high yields.[1][2] Ensure the stoichiometry is correct; using more than one equivalent of ICl may not improve the yield of the monoiodinated product and could lead to more byproducts.[1]
-
Reaction Conditions: The reaction is highly sensitive to temperature and solvent. Many successful iodinations of indole are performed at room temperature in solvents like dichloromethane.[1][2] If the reaction is sluggish, a modest increase in temperature may help, but this should be monitored carefully to avoid byproduct formation.
-
Purity of Starting Materials: Ensure the indole starting material is pure, as impurities can lead to unwanted side reactions.
-
N-Protection: If side reactions at the nitrogen atom are suspected, consider using an N-protected indole, such as N-phenylsulfonylindole. This can direct the iodination cleanly to the C3 position.[1]
Issue 2: Significant Formation of Poly-iodinated Byproducts
Q: My final product is contaminated with significant amounts of di- and poly-iodinated indoles. How can I prevent this?
A: The formation of multiple iodination products is a common issue arising from the high reactivity of the indole ring.
-
Control Reagent Equivalents: The most crucial step is to carefully control the stoichiometry. Use no more than 1.0 equivalent of the iodinating agent. Adding the reagent slowly and portion-wise to the reaction mixture can help maintain a low concentration and favor mono-substitution.
-
Milder Reagents: Employ less reactive iodinating systems. For example, a combination of N-chlorosuccinimide (NCS) with a simple iodide salt can be a milder alternative to stronger I+ sources.[3] Using I₂ with a base is generally more controllable than harsher reagents.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired this compound product.
Issue 3: Presence of Oxidized Impurities (e.g., Isatins)
Q: I am observing colored impurities that I suspect are oxidation products. What causes their formation and how can I avoid them?
A: Indole and its derivatives can be susceptible to oxidation, especially under harsh conditions or in the presence of certain reagents.
-
Avoid Strong Oxidants: Some iodination protocols use co-oxidants (like H₂O₂, Oxone®, or NaIO₄) to generate the electrophilic iodine species in situ.[3] While effective, these can also oxidize the indole ring to form byproducts like isatins.[4] If oxidation is a problem, switch to a non-oxidative iodination method, such as using I₂ with a base or ICl.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize air oxidation, which can be exacerbated by light or trace metal impurities.
-
Product Stability: this compound itself can be light-sensitive.[5] Protect the reaction and the final product from light to prevent degradation and the formation of colored impurities.
Issue 4: Difficulty in Purifying the Crude Product
Q: I'm struggling to separate this compound from byproducts and unreacted starting material using column chromatography. What can I do?
A: Purification can be challenging due to the similar polarities of indole, this compound, and certain byproducts.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A gradient elution of ethyl acetate in hexanes is a common starting point.[6]
-
Stationary Phase: If the product is degrading on standard silica gel, which is slightly acidic, use silica gel that has been neutralized with a base like triethylamine.[7] Alternatively, consider using a different stationary phase, such as neutral alumina.[7]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a very effective method for purification. Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: An initial workup using acid-base extraction can help remove certain impurities before chromatography.[7] However, be cautious as some indole derivatives can be sensitive to strong acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
A1: The most common method is the direct electrophilic iodination of indole at the C3 position. This is typically achieved using reagents such as:
-
Iodine (I₂) and a Base: A mixture of iodine with a base like potassium hydroxide (KOH) or aqueous ammonia in a suitable solvent (e.g., DMF).
-
Iodine Monochloride (ICl): Often used in dichloromethane, sometimes with Celite® to improve handling and reactivity, providing high yields of the monoiodinated product.[1][2]
-
N-Iodosuccinimide (NIS): A milder and easy-to-handle source of electrophilic iodine, often used in solvents like acetonitrile or DMF.[3]
Q2: What is the typical stability and proper storage procedure for this compound?
A2: this compound is a solid at room temperature with a melting point around 72-75 °C. It is known to be light-sensitive.[5] To prevent degradation, it should be stored in a cool, dark place, preferably in a freezer at -20°C, under an inert atmosphere.[5][8]
Q3: My this compound has turned brown/pink upon storage. Is it still usable?
A3: Discoloration often indicates some level of decomposition or oxidation, potentially due to exposure to light and air. While minor discoloration may not significantly affect reactivity in some subsequent reactions like Sonogashira couplings, it is best to assess the purity by TLC or NMR before use.[9] If significant impurities are detected, repurification by recrystallization or a short silica plug may be necessary.
Q4: What are the advantages of using an N-protected indole for iodination?
A4: Using an N-protected indole, such as N-tosyl or N-phenylsulfonylindole, offers several advantages:
-
Increased Stability: It enhances the stability of the indole ring towards strongly acidic or oxidative conditions.
-
Improved Selectivity: It prevents potential side reactions at the indole nitrogen.
-
Predictable Reactivity: It consistently directs electrophilic substitution to the C3 position.[1] The protecting group can typically be removed later in the synthetic sequence if the free N-H is required.
Data Presentation
Table 1: Comparison of Common Iodination Methods for Indole
| Method | Iodinating Agent(s) | Typical Solvent(s) | Temperature | Typical Yield | Common Impurities/Byproducts | Reference(s) |
| Base-Mediated | I₂ / KOH or NH₄OH | DMF, Dioxane | Room Temp | Good to Excellent | Unreacted indole, Di-iodinated indole | [10] |
| Iodine Monochloride | ICl / Celite® | Dichloromethane | Room Temp | ~89-93% | Unreacted indole, Di-iodinated indole | [1][2] |
| N-Iodosuccinimide | NIS | Acetonitrile, DMF | Room Temp | Good | Succinimide, Unreacted indole | [3] |
| Electrophilic Cyclization | I₂ | Dichloromethane | Room Temp | Excellent | Varies with substrate | [9] |
| Oxidative Iodination | KI / Oxone® | Methanol, H₂O | Room Temp | Good | Oxidized byproducts (isatins) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using ICl and Celite®
This protocol is adapted from established procedures for the direct iodination of indoles.[1][2]
-
Preparation: To a solution of indole (1.0 equiv) in dichloromethane, add Celite® (an equal weight to the indole).
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of Iodine Monochloride (ICl) (1.0 equiv) in dichloromethane dropwise over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time determined by TLC monitoring (typically 1-3 hours), until the indole starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess ICl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: General workflow for synthesis and purification.
Caption: Potential reaction pathways leading to byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Iodo-1-tosyl-1H-indole | 170456-80-1 [sigmaaldrich.com]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Scalable synthesis of 3-iodo-1H-indole for industrial applications
Technical Support Center: Scalable Synthesis of 3-Iodo-1H-Indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of this compound for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound on a laboratory scale?
A1: Several methods are employed for the laboratory synthesis of this compound. The most common is the direct electrophilic iodination of indole. Reagents frequently used for this purpose include iodine monochloride (ICl), often in the presence of a solid support like Celite, a combination of molecular iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) in acetic acid, or N-Iodosuccinimide (NIS). Another approach involves a multi-step synthesis commencing with a Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal acetylene, followed by an electrophilic cyclization.[1]
Q2: Which synthesis methods for this compound are most promising for industrial scale-up?
A2: For industrial applications, direct iodination methods are often preferred due to their atom economy and fewer synthetic steps. A particularly efficient method involves the use of iodine monochloride with Celite, which can produce this compound in high yields.[2] However, for large-scale production, factors such as cost of reagents, safety, and waste disposal must be carefully considered. The multi-step synthesis involving palladium-catalyzed coupling, while more complex, offers a high degree of control and can produce excellent yields, making it a viable, albeit more costly, alternative.[1]
Q3: What are the primary safety concerns when handling iodination reactions at an industrial scale?
A3: Large-scale iodination reactions require strict safety protocols. Key concerns include the handling of corrosive and toxic reagents like iodine and iodine monochloride. Adequate ventilation and personal protective equipment (PPE) are essential to prevent inhalation of vapors and skin contact. The potential for exothermic reactions must be managed with appropriate cooling systems and reaction monitoring. Furthermore, the generation of hazardous byproducts and their proper disposal are critical environmental and safety considerations.[3]
Q4: How can this compound be purified on a large scale?
A4: While laboratory-scale purification often relies on column chromatography, this method is generally not economically viable for industrial production.[4] Scalable purification techniques for this compound include recrystallization, which can provide a high-purity product if a suitable solvent system is identified.[1] Distillation under reduced pressure may also be an option, depending on the thermal stability of the compound.
Q5: My this compound product is unstable and decomposes over time. How can I improve its stability?
A5: this compound can be sensitive to light and prolonged storage at room temperature.[5] To enhance stability, it is strongly recommended to store the compound at low temperatures in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting indole | Ensure the indole is pure and dry. Impurities can interfere with the reaction. |
| Inactive iodinating reagent | Use a fresh batch of the iodinating reagent. Some reagents, like NIS, can degrade over time. |
| Sub-optimal reaction temperature | Optimize the reaction temperature. Some iodination reactions are sensitive to temperature fluctuations.[6] |
| Incorrect stoichiometry of reagents | Carefully check the molar ratios of the reactants. An excess or deficit of the iodinating agent can lead to poor yields or side product formation. |
| Presence of moisture | Conduct the reaction under anhydrous conditions, especially if using moisture-sensitive reagents. |
Issue 2: Formation of Multiple Products (e.g., di-iodinated indoles)
| Potential Cause | Troubleshooting Step |
| Excess of iodinating reagent | Use a stoichiometric amount or a slight excess of the iodinating reagent. Monitor the reaction progress using TLC or HPLC to avoid over-iodination. |
| High reaction temperature | Lowering the reaction temperature can sometimes improve selectivity towards the mono-iodinated product. |
| Prolonged reaction time | Optimize the reaction time. Stop the reaction once the starting material is consumed to prevent further iodination. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product instability on silica gel | If using column chromatography, consider using neutral or deactivated silica gel. Some indole derivatives can decompose on acidic silica.[7] |
| Co-elution with impurities | Optimize the solvent system for chromatography to achieve better separation. |
| Product oiling out during recrystallization | Screen a variety of solvents and solvent mixtures for recrystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Quantitative Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound Derivatives
| Method | Iodinating Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Iodination | I₂ / HNO₃ / AcOH | Indole | Acetic Acid | RT | 1 | 92 | [8] |
| Pd/Cu-Catalyzed Cyclization | I₂ | N,N-Dimethyl-o-(1-phenylethynyl)aniline | CH₂Cl₂ | RT | 0.5 | 95 | [1] |
| Direct Iodination | NIS | 1H-Indole-2-carbonitrile | CHCl₃ | Reflux | 3 | >80 | [2] |
| Four-Component Synthesis | NIS | 2-bromoaniline, phenylacetylene, alkyl halide | DBU, KOt-Bu | 100, RT | - | 11-69 | [5] |
Experimental Protocols
Method 1: Direct Iodination using Iodine Monochloride and Celite
-
Preparation: To a stirred suspension of indole (1.0 eq) and Celite in dichloromethane (CH₂Cl₂), add a solution of iodine monochloride (ICl) (1.0 eq) in CH₂Cl₂ dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel.
-
Purification: Wash the silica gel pad with CH₂Cl₂. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Pd/Cu-Catalyzed Synthesis and Electrophilic Cyclization
This is a two-step process.
Step A: Sonogashira Coupling
-
Reaction Setup: In a flask, combine N,N-dialkyl-2-iodoaniline (1.0 eq), terminal acetylene (1.2 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%) in triethylamine (Et₃N).[1]
-
Reaction: Heat the mixture at 50 °C and stir until the starting materials are consumed (monitor by TLC).[1]
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. The crude N,N-dialkyl-o-(1-alkynyl)aniline can be purified by column chromatography.
Step B: Electrophilic Cyclization
-
Reaction Setup: Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline from Step A in dichloromethane (CH₂Cl₂).
-
Reaction: Add a solution of molecular iodine (I₂) in CH₂Cl₂ dropwise at room temperature. Stir for approximately 30 minutes.[1]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.[1]
Visualizations
Caption: Workflow for the direct iodination of indole.
Caption: Workflow for the multi-step synthesis of this compound.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
3-Iodo-1H-indole vs. 3-Bromo-1H-indole: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency and success of synthetic routes. Among the privileged heterocyclic scaffolds, the indole nucleus is a cornerstone in medicinal chemistry. Its functionalization, particularly at the C3-position, is often pivotal for modulating biological activity. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 3-iodo-1H-indole and 3-bromo-1H-indole, in the context of palladium-catalyzed cross-coupling reactions.
The well-established reactivity trend for aryl halides in these transformations is I > Br > Cl, a principle that holds true for the indole core. This difference is fundamentally rooted in the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond (approximately 213 kJ/mol) is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger carbon-bromine (C-Br) bond (approximately 285 kJ/mol).[1][2] This inherent chemical property translates to higher reaction rates, milder reaction conditions, and often superior yields when employing this compound as the coupling partner.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, comparing the performance of 3-iodo- and 3-bromo-1H-indole derivatives in key cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the compiled data, along with established chemical principles, provides a clear picture of their relative reactivity.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Generally, this compound derivatives exhibit higher reactivity, allowing for the use of milder conditions and achieving high yields.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | DMF, 90°C, 10 h | 88 |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane, 80°C, 2 h | High Yield |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | THF, 70°C, 6 h | 95 (disubstituted at iodo positions)[3] |
Note: Data for 3-haloindazoles and a polyhalogenated aniline are included as representative examples of the reactivity of iodo and bromo substituents on related heterocyclic and aromatic systems, respectively.
Table 2: Heck Coupling
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the higher reactivity of the C-I bond is particularly advantageous, often leading to near-quantitative conversions even under ligandless conditions.
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) |
| 5-Iodo-indole | Acrylic Acid | Na₂PdCl₄ / Na₂CO₃ | CH₃CN/H₂O, MW, 90°C, 1 h | ~100 (quantitative conversion) |
| 5-Bromo-indole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos / Na₂CO₃ | CH₃CN/H₂O, MW, 90°C, 1 h | ~100 (quantitative conversion with ligand) |
| Aryl Bromides | Styrene | Pd(OAc)₂ / PPh₃ / K₂CO₃ / Aliquat-336 | DMF/H₂O, 100°C, 12 h | Good to excellent |
Table 3: Sonogashira Coupling
The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, also benefits from the greater reactivity of this compound, enabling efficient C-C triple bond formation.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) |
| 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF, rt, 2 h | High Yield |
| 3-Iodo-1-methyl-2-phenylindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, rt, 2 h | 92 |
| Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | Anhydrous, Anaerobic | Generally High |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | Anhydrous, Anaerobic | Lower success rate compared to iodides |
Table 4: C-N and C-O Bond Forming Reactions (Buchwald-Hartwig and Ullmann Type)
For the formation of C-N and C-O bonds, the enhanced reactivity of this compound allows for coupling under milder conditions compared to its bromo counterpart.
| Reaction Type | Aryl Halide | Nucleophile | Catalyst System | Conditions | Yield (%) |
| Buchwald-Hartwig | Aryl Iodides | Amines | Pd-based catalysts | Milder conditions | Generally High |
| Buchwald-Hartwig | Aryl Bromides | Amines | Pd-based catalysts | More forcing conditions often required | Variable |
| Ullmann Coupling | Haloindoles (I, Br) | Indole | CuI / N,N'-dimethylethylenediamine / K₂CO₃ | Dioxane, 130°C | High |
Experimental Protocols
Detailed methodologies for key comparative reactions are provided below. These protocols serve as a starting point and may require optimization based on specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add the 3-halo-1H-indole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., DMF, dioxane, toluene). Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%) and, if required, the ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Protocol for Heck Coupling
-
Reaction Setup: In a sealed reaction vessel, combine the 3-halo-1H-indole (1.0 equiv), the alkene (1.1-1.5 equiv), the base (e.g., Na₂CO₃, Et₃N; 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄; 1-5 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Ligand Addition: Add the solvent (e.g., DMF, CH₃CN/H₂O). If a ligand is used (e.g., PPh₃, SPhos), add it at this stage.
-
Reaction Execution: Heat the mixture to the specified temperature (often with microwave irradiation for faster reaction times).
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.[5][6]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 3-halo-1H-indole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N, diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by chromatography.[7][8]
Visualizing Reactivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows discussed.
References
- 1. quora.com [quora.com]
- 2. Common Bond Energies (D [wiredchemist.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 3-iodo-1H-indole Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of X-ray crystallography alongside spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of 3-iodo-1H-indole derivatives. To illustrate this, we present a detailed examination of two examples: 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole and 1-Benzyl-3-iodo-1H-indole-2-carbonitrile.
The this compound scaffold is a key structural motif in many biologically active compounds. The iodine atom provides a site for further functionalization, making these derivatives valuable intermediates in medicinal chemistry. Accurate structural analysis is therefore critical for confirming the identity and purity of these compounds and for understanding their structure-activity relationships.
At a Glance: Comparing Analytical Techniques
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | High-quality single crystal (typically 0.1-0.3 mm). | Low to Medium | Unambiguous determination of absolute and relative stereochemistry. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and stereochemistry of atoms. | Soluble sample (typically 5-25 mg for ¹H, 50-100 mg for ¹³C). | High | Provides information about the molecule's structure and dynamics in solution. | Does not provide a direct 3D structure; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS); fragmentation patterns provide structural clues. | Small amount of sample (micrograms to nanograms). | High | High sensitivity and speed; provides definitive molecular formula. | Does not provide information on stereochemistry or 3D conformation. |
Case Study 1: 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole
This derivative of this compound features a phenylsulfonyl group at the N1 position and a methyl group at the C2 position.
X-ray Crystallography Data
The crystal structure of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole provides definitive information about its solid-state conformation.[1]
| Crystallographic Parameter | Value[1] |
| Chemical Formula | C₁₅H₁₂INO₂S |
| Molecular Weight | 397.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.7068(3) Å, b = 16.2670(4) Å, c = 8.5147(2) Å |
| β = 104.540(1)° | |
| Volume | 1435.49(6) ų |
| Z | 4 |
Key Structural Features:
-
The phenyl ring of the sulfonyl group is nearly perpendicular to the indole ring system, with a dihedral angle of 82.84(9)°.[1]
-
The crystal packing is stabilized by weak intermolecular C-H···π interactions.[1]
Spectroscopic Data
NMR Spectroscopy: The ¹H and ¹³C NMR spectra would confirm the presence of the methyl, phenyl, and indole protons and carbons, with chemical shifts indicative of their electronic environments.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum would also show characteristic fragmentation patterns, such as the loss of the phenylsulfonyl group or the iodine atom.
Case Study 2: 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
This derivative incorporates a benzyl group at the N1 position and a nitrile group at the C2 position.
X-ray Crystallography Data
Spectroscopic Data
NMR Spectroscopy:
| Nucleus | Chemical Shift (δ) ppm[1] |
| ¹H NMR (300 MHz, CDCl₃) | 7.50 (dt, J = 8.1, 1.0 Hz, 1H), 7.41-7.27 (m, 6H), 7.18 (dd, J = 7.5, 2.0 Hz, 2H), 5.51 (s, 2H) |
| ¹³C NMR (75 MHz, CDCl₃) | 137.4, 135.6, 129.8, 129.2 (2C), 128.5, 127.2, 127.0 (2C), 123.2, 122.6, 115.4, 113.4, 111.1, 70.6, 50.1 |
Mass Spectrometry:
-
HRMS (ESI): Calculated for C₁₆H₁₁IN₂ [M+H]⁺: 359.0040, Found: 359.0029.[1] This confirms the elemental composition of the molecule.
Experimental Protocols
Synthesis of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole
3-Iodo-2-methylindole (5 g, 0.02 mol) is dissolved in 100 ml of benzene. To this solution, benzenesulfonyl chloride (3.23 ml, 0.025 mol), a 60% aqueous solution of NaOH (40 g in 67 ml of water), and tetrabutylammonium hydrogensulfate (1.0 g) are added. The resulting two-phase mixture is stirred at room temperature for 2 hours. After dilution with 200 ml of water, the organic layer is separated, and the aqueous layer is extracted with benzene (2 x 20 ml). The combined organic layers are dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is recrystallized from methanol.[1]
Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
To a solution of 1-benzyl-1H-indole-2-carbonitrile (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at this temperature for 1 hour, after which a solution of iodine (1.1 mmol) in anhydrous THF (5 mL) is added. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
X-ray Crystallography
A single crystal of suitable size and quality is mounted on a goniometer. Data is collected on a diffractometer, typically using Mo Kα radiation. The structure is solved using direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy
A sample of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. One-dimensional ¹H and ¹³C NMR spectra are acquired on a spectrometer.
Mass Spectrometry
A small amount of the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. For high-resolution mass spectrometry, electrospray ionization (ESI) is a common technique.
Visualization of Experimental Workflows
X-ray Crystallography Workflow
References
Spectroscopic Validation of Substituted 3-Iodo-1H-Indole Structures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comparative overview of spectroscopic techniques for the validation of substituted 3-iodo-1H-indole structures, a common scaffold in medicinal chemistry. We present experimental data and detailed protocols to aid in the unambiguous characterization of these important molecules.
The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. The introduction of an iodine atom at the C3-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 3-iodoindoles key synthetic intermediates.[1] However, the successful synthesis of these intermediates necessitates rigorous structural confirmation. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the validation of substituted this compound structures.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of substituted 3-iodo-1H-indoles, providing a reference for researchers working with similar compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Substituted 3-Iodo-1H-Indoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound-2-carbonitrile (6a) | CDCl₃ | 8.98 (bs, 1H, NH), 7.49 (dq, J = 8.1, 0.9 Hz, 1H, Ar-H), 7.47–7.39 (m, 2H, Ar-H), 7.30 (ddd, J = 8.1, 6.2, 1.8 Hz, 1H, Ar-H) | 137.0, 128.9, 126.6, 122.0, 121.8, 114.3, 112.8, 111.4, 72.0 | [2] |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (7a) | CDCl₃ | 7.50 (dt, J = 8.1, 1.0 Hz, 1H, Ar-H), 7.41–7.38 (m, 1H, Ar-H), 7.37–7.27 (m, 5H, Ar-H), 7.18 (dd, J = 7.5, 2.0 Hz, 2H, Ar-H), 5.51 (s, 2H, CH₂) | 137.4, 135.6, 129.8, 129.2 (2C), 128.5, 127.2, 127.0 (2C), 123.2, 122.6, 115.4, 113.4, 111.1, 70.6, 50.1 | [2] |
| 3-Iodo-1-methyl-2-phenylindole | CDCl₃ | 3.63 (s, 3H), 7.21–7.28 (m, 3H), 7.43–7.51 (m, 6H) | 32.2, 59.0, 110.0, 120.9, 121.6, 123.1, 128.6, 129.0, 130.5, 131.1, 131.8, 137.9, 141.9 | [1] |
| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile (6b) | Not Specified | Not Specified | Not Specified | [2] |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile (6c) | CDCl₃ | 9.09 (bs, 1H, NH), 7.31 (d, J = 9.2 Hz, 1H, Ar-H), 6.92 (dd, J = 9.2, 2.1 Hz, 1H, Ar-H), 6.80 (d, J = 2.1 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃) | 160.6, 137.8, 124.0, 123.6, 114.4, 114.4, 110.4, 93.8, 72.5, 55.8 | [2] |
| 5-Fluoro-3-iodo-1H-indole-2-carbonitrile (6d) | Not Specified | Not Specified | Not Specified | [2] |
Table 2: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopic Data
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | IR (cm⁻¹) | Reference |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (7a) | C₁₆H₁₁IN₂ | 359.00397 | 359.00293 | Not Specified | [2] |
| 3-Iodo-1-methyl-2-phenylindole | C₁₅H₁₂IN | 333.00145 | 333.00194 | 3054, 2937 | [1] |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile (6c) | C₁₀H₇IN₂O | 298.96813 | 298.96741 | Not Specified | [2] |
| 1-Benzyl-6-methoxy-3-iodo-1H-indole-2-carbonitrile (7c) | C₁₇H₁₃IN₂O | 389.01508 | 389.01492 | Not Specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and spectroscopic characterization of substituted 3-iodo-1H-indoles.
General Procedure for the Synthesis of 3-Iodoindoles
A common method for the synthesis of 3-iodoindoles involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines.[1]
-
Sonogashira Coupling: To a solution of N,N-dialkyl-2-iodoaniline in a suitable solvent (e.g., triethylamine), add a terminal acetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, an N,N-dialkyl-o-(1-alkynyl)aniline, is purified by column chromatography.
-
Electrophilic Cyclization: The purified alkyne is dissolved in a solvent such as dichloromethane.[1]
-
Two equivalents of iodine (I₂) are added, and the mixture is stirred at room temperature.[1]
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1]
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The final 3-iodoindole product is purified by column chromatography.
Spectroscopic Characterization Protocols
For accurate structural validation, the following spectroscopic analyses are typically performed:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source.[2] This technique provides the exact mass of the molecule, which can be used to confirm its elemental composition.[4]
-
Infrared Spectroscopy: IR spectra are recorded using an FT-IR spectrometer. The spectra can provide information about the presence of specific functional groups within the molecule, such as N-H and C≡N stretching vibrations.[1][5]
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of a substituted this compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Alternative Validation Methods
While NMR, MS, and IR are the primary methods for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry.
-
UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the indole chromophore and can be useful for quantitative analysis.[6]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in a compound, which can be compared with the calculated values for the proposed structure.[7]
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently validate the structures of novel substituted 3-iodo-1H-indoles, paving the way for their use in further research and development.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 3-Iodo-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. The 3-iodo-1H-indole is a key building block, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. The choice of an appropriate catalytic system is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of different catalytic systems for the cross-coupling of this compound and its derivatives, supported by experimental data from the literature.
Data Presentation: Comparison of Catalytic Systems
The efficiency of a catalytic system is highly dependent on the specific reaction type, coupling partners, and reaction conditions. The following tables summarize the performance of various catalytic systems in key cross-coupling reactions of this compound derivatives.
Table 1: Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Sonogashira | PdCl₂(PPh₃)₂ (5 mol%) / CuI (2.5 mol%) | PPh₃ | Et₃N | Et₃N | RT | 2 | Phenylacetylene | 92 | [1][2] |
| Heck | Pd(OAc)₂ (5 mol%) | - | Na₂CO₃ | DMF | 80 | 24 | n-Butyl acrylate | 64 | [2] |
| Suzuki | Pd(PPh₃)₄ (5-6 mol%) | PPh₃ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (MW) | 0.67 | Phenylboronic acid | General conditions for 3-iodoindazoles | [3] |
| Suzuki | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 150 (MW) | 0.17 | Phenylboronic acid | High, for 4-iodoimidazole | |
| Stille | PdCl₂(MeCN)₂ | MeCN | - | DMF | 40 | - | Organotin compounds | 35-40 |
Note: Data for Suzuki and Stille couplings are for analogous iodo-heterocycles and serve as a guide for catalyst selection.
Table 2: Palladium and Copper-Catalyzed C-N Bond Forming Reactions
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 18 | Primary Amine | General, high yields for iodo-heterocycles | |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Secondary Amine | General, high yields for iodo-heterocycles | |
| Ullmann (Cu-catalyzed) | CuI (1-5 mol%) | trans-1,2-Cyclohexanediamine (10-20 mol%) | K₃PO₄ | Dioxane | 110 | 23 | Amides | High | [4] |
| Ullmann (Cu-catalyzed) | CuI (5 mol%) | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | - | Various indoles with aryl iodides | High | [4] |
Note: Data for Buchwald-Hartwig amination is representative for iodo-heterocycles and provides guidance for catalyst selection.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions of this compound derivatives are provided below. These protocols are representative and may require optimization for specific substrates.
1. Sonogashira Coupling of 3-Iodo-1-methyl-2-phenylindole [1][2]
-
Reaction Setup: To a solution of 3-iodo-1-methyl-2-phenylindole (5.0 mmol) and phenylacetylene (6.0 mmol) in triethylamine (5 mL), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 5 mol%) and copper(I) iodide (CuI, 2.5 mol%) are added.
-
Reaction Conditions: The flask is flushed with argon, sealed, and the mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The resulting precipitate is filtered off and washed with diethyl ether (10 mL). The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-methyl-2-phenyl-3-(phenylethynyl)indole.
2. Heck Coupling of 3-Iodo-1-methyl-2-phenylindole [2]
-
Reaction Setup: In a flask, 3-iodo-1-methyl-2-phenylindole (0.25 mmol), sodium carbonate (Na₂CO₃, 0.25 mmol), tetra-n-butylammonium chloride (n-Bu₄NCl, 0.25 mmol), and n-butyl acrylate (0.525 mmol) are dissolved in DMF (1 mL).
-
Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 5 mol%) is then added.
-
Reaction Conditions: The flask is flushed with argon, sealed, and the reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield n-butyl (E)-3-(1-methyl-2-phenylindol-3-yl)propenoate.
3. Copper-Catalyzed N-Arylation of Indole (General Procedure) [4]
-
Reaction Setup: In a glovebox, copper(I) iodide (CuI, 1-5 mol%), the diamine ligand (e.g., trans-1,2-cyclohexanediamine, 10-20 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.) are added to a screw-cap test tube.
-
Reagent Addition: The indole (1.0 equiv.) and the aryl halide (1.2 equiv.) are added, followed by the solvent (e.g., dioxane or toluene).
-
Reaction Conditions: The tube is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is then heated in an oil bath at 110 °C for the specified time (typically 23 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.
Mandatory Visualizations
References
A Comparative Guide to the Biological Activity of 3-Iodo-1H-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The introduction of a halogen atom, such as iodine, at the C3-position of the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting analogs. This guide provides an objective comparison of the reported biological activities of 3-iodo-1H-indole analogs, with a focus on their anticancer and antimicrobial properties, supported by available experimental data.
Data Presentation: Comparative Biological Activity
While a comprehensive side-by-side comparison of a large series of this compound analogs is limited in the current literature, this section summarizes the available quantitative data for specific iodo-substituted indole derivatives.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented, with mechanisms including the induction of apoptosis and the modulation of key cellular signaling pathways.[1][2] The data for specific 3-iodo-indole analogs is still emerging, with studies often focusing on a broader range of substituted indoles.
Table 1: Anticancer Activity of Selected Iodo-Substituted Indole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 0.012 | [3] |
| N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 0.010 | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [4] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [4] |
Antimicrobial Activity
This compound analogs have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.
Table 2: Antimicrobial Activity of Selected Iodo-Substituted Indole Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus (MRSA) | 0.98 | [5] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus ATCC 25923 | 3.90 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of this compound analogs.
Anticancer Activity Assays
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in an appropriate broth medium.
-
Serial Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of indole derivatives and a general workflow for their biological evaluation.
Caption: PI3K/Akt/NF-κB signaling pathway targeted by indole analogs.
Caption: General workflow for evaluating biological activity.
References
- 1. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
Unveiling the Potential of 3-Iodo-1H-Indole Derivatives: A Computational Docking Comparison for Tubulin Inhibition
For Immediate Release
This guide provides a comparative analysis of the computational docking of 3-iodo-1H-indole derivatives and other indole-based compounds against β-tubulin, a key target in cancer chemotherapy. By examining their binding affinities and interaction patterns at the colchicine binding site, we offer insights for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. This report summarizes quantitative data from various studies, details a comprehensive experimental protocol for molecular docking, and visualizes key biological pathways and experimental workflows.
While direct computational docking studies specifically focusing on the this compound scaffold are limited in publicly available literature, this guide draws comparisons from closely related substituted indole derivatives investigated as tubulin polymerization inhibitors. The data presented herein is intended to serve as a valuable resource for predicting the potential efficacy of this compound derivatives and guiding future research in this promising area.
Comparative Analysis of Tubulin Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of various indole derivatives and established tubulin inhibitors that target the colchicine binding site on β-tubulin. This data provides a benchmark for evaluating the potential of novel compounds like this compound derivatives.
| Compound Class | Specific Derivative/Compound | Target Protein | Docking Score/Binding Affinity (kcal/mol) | IC₅₀ (Tubulin Polymerization) | IC₅₀ (Cancer Cell Line) | Reference |
| Iodo-substituted Indole Analogs | 5-iodo-1,2,3-trimethoxybenzene (Fragment) | β-tubulin | Favorable Binding Conformation | Not Reported | Not Reported | [1] |
| Indole-based Chalcones | Compound 33b (3-bromo-3,5-dialkoxylated phenyl moiety) | β-tubulin | Not Reported | 17.8 ± 0.2 µM | 4.3 ± 0.2 μM (A549 cells) | [2] |
| Arylthioindoles | Compound 1k (6- and 7-heterocyclyl-1H-indole) | β-tubulin | Not Reported | 0.58 ± 0.06 µM | 4.5 ± 1 nM (MCF-7 cells) | [2] |
| Indole-based TMP Analogs | Compound 10k (with a Michael receptor spacer) | β-tubulin | Not Reported | 2.68 ± 0.15 μM | 3–9 nM (various cancer cells) | [2] |
| trans-Indole-3-acrylamide Derivatives | Compound 3e (3,4,5-trimethoxy substituents) | β-tubulin | Not Reported | 17 µM | 5.1 µM (HL-60 cells) | [3] |
| 3-Amidoindole Derivatives | Compound 27 (3,4,5-trimethoxylphenyl groups) | β-tubulin | Not Reported | 9.5 µM | 0.04 µM (T47D cells) | [4] |
| Established Tubulin Inhibitors | Colchicine | β-tubulin | -35.63 kcal/mol (Binding Free Energy) | 2.68 - 10.6 µM | Varies | [5][6] |
| Combretastatin A-4 (CA-4) | β-tubulin | -28.02 kcal/mol (Binding Free Energy) | ~2.1 µM | Varies | [5][7] |
Experimental Protocols: Molecular Docking of Tubulin Inhibitors
The following is a generalized protocol for performing computational docking studies of indole derivatives against the colchicine binding site of β-tubulin, synthesized from methodologies reported in the literature.[8][9][10][11]
1. Protein Preparation:
-
Obtain Crystal Structure: Download the X-ray crystal structure of the αβ-tubulin heterodimer from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4O2B.[9]
-
Pre-processing: Remove water molecules, co-ligands, and any non-protein atoms from the PDB file.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign partial charges using a force field such as AMBER or Gasteiger.[11] This step is crucial for accurate calculation of electrostatic interactions.
-
Define the Binding Site: Identify the amino acid residues that constitute the colchicine binding site. This is typically done by defining a grid box centered on the co-crystallized ligand (if present) or by specifying the coordinates of the active site. The grid box should be large enough to accommodate the ligand of interest.[10]
2. Ligand Preparation:
-
3D Structure Generation: Create the 3D structure of the this compound derivative or other ligands to be docked. This can be done using chemical drawing software like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Software Selection: Utilize molecular docking software such as AutoDock Vina, Glide, or MOE.[10][11]
-
Docking Algorithm: Employ a suitable docking algorithm. The Lamarckian Genetic Algorithm is a common choice in AutoDock.[10]
-
Execution: Run the docking simulation, which will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
Scoring Function: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. This score is based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
4. Analysis of Results:
-
Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the binding mode of the ligand. Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site.
-
Scoring and Ranking: Rank the ligands based on their docking scores to predict their relative binding affinities.
-
Validation (Optional but Recommended): To validate the docking protocol, the native co-crystallized ligand can be re-docked into the binding site. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystal structure pose (typically < 2.0 Å) indicates a reliable docking setup.[9]
Visualizing the Process and Pathway
To better understand the computational docking workflow and the biological context of tubulin inhibition, the following diagrams have been generated using the DOT language.
Caption: A general workflow for computational molecular docking studies.
Caption: Simplified signaling pathway of tubulin polymerization inhibitors.
References
- 1. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 4. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 3-Iodo-1H-Indole Derivatives: A Tale of Two Targets
A deep dive into the structure-activity relationships of 3-iodo-1H-indole compounds reveals a scaffold with remarkable versatility, capable of being tailored to inhibit distinct biological targets, namely protein kinases and bacterial growth. This guide provides a comparative analysis of two classes of this compound derivatives: 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as potent kinase inhibitors and 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-ones as promising antibacterial agents. By examining their structure-activity relationships (SAR), experimental validation, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts based on this privileged heterocyclic core.
At a Glance: Comparative Biological Activity
The substitution of an iodine atom at the 3-position of the indole ring serves as a critical anchor for developing compounds with diverse biological activities. The following tables summarize the quantitative data for two distinct classes of this compound derivatives, highlighting their differential potency against a protein kinase (DYRK1A) and a panel of bacteria.
Table 1: Kinase Inhibitory Activity of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives against DYRK1A
| Compound | R¹ | R³ | IC₅₀ (µM) vs. DYRK1A |
| 5h | H | H | 0.13 |
| 5j | I | H | 0.015 |
| 5o | I | 3-F | 0.012 |
| 5p | I | 4-F | 0.018 |
| 5q | I | 3-Cl | 0.011 |
| 5s | I | 3-CH₃ | 0.025 |
Table 2: Antibacterial Activity of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one and Analogs
| Compound | Indole Substitution | Bacterial Strain | MIC (µg/mL)[1] |
| 3k | 5-Iodo | S. aureus ATCC 25923 | 3.90 |
| 3k | 5-Iodo | MRSA ATCC 43300 | 0.98 |
| 3k | 5-Iodo | S. epidermidis ATCC 12228 | 7.80 |
| 3a | Unsubstituted | S. aureus ATCC 25923 | >500 |
| 3b | 5-Bromo | S. aureus ATCC 25923 | 15.6 |
| 3j | 5-Chloro | S. aureus ATCC 25923 | 31.2 |
Deciphering the Structure-Activity Relationship (SAR)
The data presented in the tables above underscores the critical role of the this compound scaffold in mediating potent biological activity. The SAR for each class of compounds reveals distinct structural requirements for optimal potency.
For the 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid series, the introduction of an iodine atom at the 10-position (equivalent to the 5-position of the parent indole ring) dramatically enhances inhibitory activity against the DYRK1A kinase. Further substitution on the phenyl ring at the R³ position with small electron-withdrawing groups, such as fluorine or chlorine, leads to a marginal increase in potency. This suggests that the electronic properties and size of the substituent at this position play a role in the interaction with the kinase's active site.
In contrast, for the 2-(indol-3-yl)quinazolin-4(3H)-one series, the presence of a halogen at the 5-position of the indole ring is crucial for antibacterial activity. The 5-iodo substituted compound 3k exhibits the most potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] The activity decreases with other halogens, following the trend I > Br > Cl, indicating that the size and polarizability of the halogen atom are important for the antibacterial effect. The unsubstituted analog is inactive, highlighting the necessity of the halogen for bioactivity.
Visualizing the Pathways and Processes
To better understand the context of these findings, the following diagrams illustrate a key signaling pathway targeted by the kinase inhibitors, a typical experimental workflow for their evaluation, and the logical relationship of the comparative SAR.
Caption: Simplified DYRK1A signaling pathway.
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Logical relationship of comparative SAR.
Experimental Protocols
Reproducibility and the ability to build upon existing research are cornerstones of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for DYRK1A)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against the DYRK1A kinase.
Materials:
-
Recombinant human DYRK1A enzyme
-
Peptide substrate (e.g., DYRKtide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of 2X test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of 2X DYRK1A enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 1X ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.
-
Conclusion
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to compounds with potent and selective activities against diverse biological targets. The comparative analysis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids and 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-ones demonstrates that subtle modifications to the core structure can profoundly influence the biological activity, shifting the therapeutic focus from kinase inhibition to antibacterial action. The detailed SAR data, experimental protocols, and visual representations provided in this guide offer a valuable resource for researchers aiming to leverage the unique properties of the this compound nucleus for the development of novel therapeutic agents. Future investigations into the precise molecular interactions of these compounds with their respective targets will undoubtedly pave the way for the design of next-generation inhibitors with improved efficacy and safety profiles.
References
A Comparative Guide to the Mechanistic Studies of Reactions Involving 3-Iodo-1H-Indole
Introduction
The 3-iodo-1H-indole scaffold is a pivotal building block in synthetic and medicinal chemistry.[1][2] Its significance lies in the reactivity of the carbon-iodine bond at the electron-rich C3 position, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of diverse functional groups, enabling the construction of complex, poly-substituted indole derivatives that are prevalent in pharmaceuticals, natural products, and agrochemicals.[2] This guide provides a comparative overview of the key reactions involving this compound, focusing on mechanistic insights, performance data from cross-coupling reactions, and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. Synthesis of 3-Iodo-1H-Indoles
A highly efficient method for synthesizing 3-iodoindoles involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an electrophilic iodocyclization.[1][3] This process typically starts with N,N-dialkyl-o-iodoanilines and terminal acetylenes, which are coupled in the presence of a Palladium/Copper catalyst. The resulting o-(1-alkynyl)aniline intermediate then undergoes a smooth electrophilic cyclization when treated with molecular iodine (I₂), affording the 3-iodoindole product in excellent yields.[1][3]
While molecular iodine is highly effective for this cyclization, other reagents like Br₂, NBS, and PhSeCl have been shown to produce mixtures of products, reinforcing the efficacy of iodine for this specific transformation.[3]
II. Comparison of Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives are exceptionally versatile substrates for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions.[2][4] The performance of these reactions allows for the formation of C-C bonds, providing access to a wide array of functionalized indoles. Below is a comparative summary of these reactions using 1-benzyl-3-iodo-1H-indole-2-carbonitrile as a representative substrate.
Data Presentation: Performance in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 91 | [2] |
| Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 93 | [2] |
| Heck | Styrene | Pd(OAc)₂ (4) | KOAc, n-Bu₄NCl | DMF | 80 | 24 | 92 | [4] |
| Heck | Ethyl acrylate | Pd(OAc)₂ (4) | KOAc, n-Bu₄NCl | DMF | 80 | 24 | 88 | [4] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10), Et₃N | THF | 60 | 24 | 90 | [2][4] |
| Sonogashira | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10), Et₃N | THF | 60 | 24 | 85 | [2][4] |
| Stille | Tributyl(phenyl)stannane | Pd(MeCN)₂Cl₂ (10) | - | DMF | 40 | 24 | 40 | [4] |
| Stille | Tributyl(2-thienyl)stannane | Pd(MeCN)₂Cl₂ (10) | - | DMF | 40 | 24 | 35 | [4] |
Note: The data presented is based on reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives as described in the cited literature.
From the data, it is evident that Suzuki, Heck, and Sonogashira reactions generally provide high yields, making them robust methods for functionalizing the 3-iodoindole core. The Stille coupling, under the reported conditions, resulted in lower yields.[4]
III. Mechanistic Visualizations
Understanding the underlying mechanisms and synthetic pathways is crucial for reaction optimization and design. The following diagrams illustrate key processes involving this compound.
Caption: Versatile cross-coupling reactions starting from this compound.
Caption: The palladium-catalyzed cycle for Suzuki-Miyaura cross-coupling.[5][6]
Caption: Proposed mechanism for the synthesis of 3-iodoindoles.[1][3][7]
IV. Key Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to scientific research. The following protocols are generalized from the literature for key transformations.
Protocol 1: Synthesis of 3-Iodoindoles via Electrophilic Cyclization [1][3]
-
To a solution of the N,N-dialkyl-o-(1-alkynyl)aniline (1.0 mmol) in dichloromethane (CH₂Cl₂) (20 mL) at 25 °C, add molecular iodine (I₂) (2.0 mmol, 2.0 equiv.) in portions.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-iodoindole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [2]
-
In a reaction vessel, combine the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), potassium carbonate (K₂CO₃) (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%).
-
Add a degassed mixture of toluene and water (4:1 ratio).
-
Heat the mixture to 100 °C and stir for 24 hours under an inert atmosphere (e.g., Argon).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 3-aryl-1H-indole product.
Protocol 3: General Procedure for Heck Coupling [4]
-
To a solution of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv.) in DMF, add the alkene (1.2 equiv.), potassium acetate (KOAc) (6.0 equiv.), tetrabutylammonium chloride (n-Bu₄NCl) (2.0 equiv.), and palladium(II) acetate [Pd(OAc)₂] (4 mol%).
-
Stir the reaction mixture at 80 °C for 24 hours under an inert atmosphere.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-alkenyl-1H-indole.
This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions with high efficiency makes it a preferred substrate for the construction of complex indole-based molecules. Mechanistic studies reveal well-defined catalytic cycles for these transformations, allowing for rational optimization of reaction conditions. While alternatives such as 3-bromo or 3-chloroindoles can be used, the higher reactivity of the C-I bond often leads to milder reaction conditions and broader substrate scope, solidifying the role of this compound as a cornerstone reagent for researchers in drug discovery and materials science.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Synthetic Routes for Functionalized 3-Iodoindoles
The 3-iodoindole scaffold is a critical building block in synthetic organic chemistry, serving as a versatile precursor for the synthesis of complex natural products and pharmacologically active compounds. The carbon-iodine bond at the C3 position is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse functional groups. This guide provides a comparative analysis of key synthetic strategies to access functionalized 3-iodoindoles, supported by experimental data and detailed protocols for researchers in chemistry and drug development.
Overview of Synthetic Strategies
The synthesis of 3-iodoindoles can be broadly categorized into two main approaches: the direct electrophilic iodination of a pre-formed indole nucleus and the construction of the indole ring with simultaneous introduction of the iodine atom at the C3 position. Transition-metal catalysis, particularly with palladium, plays a pivotal role in modern, efficient methods.
Caption: High-level overview of primary synthetic routes to 3-iodoindoles.
Route A: Direct Electrophilic Iodination of Indoles
The most direct method for preparing 3-iodoindoles is the electrophilic substitution reaction on a pre-existing indole ring. Due to the high electron density at the C3 position, indoles readily react with electrophilic iodine sources. Common reagents include molecular iodine (I₂) and N-Iodosuccinimide (NIS).[1][2]
Advantages:
-
Simplicity: This is often a single-step reaction with simple starting materials.
-
Availability of Starting Materials: A wide variety of functionalized indoles are commercially available or readily synthesized.
Disadvantages:
-
Limited Regioselectivity: If the C3 position is blocked, substitution may occur at other positions.
-
Substrate Sensitivity: The reaction conditions, which can be acidic, may not be suitable for indoles bearing sensitive functional groups.[1]
-
Potential for Over-Iodination: Di- or poly-iodination can occur as an unwanted side reaction.[1]
Comparative Data for Direct Iodination
| Entry | Indole Substrate | Iodinating Agent | Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | Indole | I₂ / NH₄OH | Dioxane | RT | 3 h | 85 | General Method |
| 2 | Indole | NIS | Acetonitrile | RT | 15 min | 95 | [1] |
| 3 | 2-Phenylindole | NIS | Acetonitrile | RT | 15 min | 94 | General Method |
| 4 | 5-Methoxyindole | I₂ / KI / NaHCO₃ | H₂O/CH₂Cl₂ | RT | 30 min | 98 | General Method |
| 5 | Tryptophan Methyl Ester | NIS | CH₂Cl₂ | 0 °C | 1 h | 70 | General Method |
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
-
Preparation: To a solution of the starting indole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-iodoindole.
Route B: Palladium/Copper-Catalyzed Cyclization
A highly efficient and versatile modern approach involves a two-step sequence: (1) a Sonogashira cross-coupling of an N,N-dialkyl-ortho-iodoaniline with a terminal alkyne, followed by (2) an electrophilic iodocyclization of the resulting ortho-(1-alkynyl)aniline intermediate.[3][4][5] This method, developed by Richard C. Larock, allows for the construction of diverse 2,3-disubstituted indoles where the C3 substituent is iodine.[3][4]
Advantages:
-
High Yields: This method consistently produces 3-iodoindoles in good to excellent yields.[3]
-
Broad Substrate Scope: It tolerates a wide variety of functional groups on both the aniline and alkyne coupling partners, including aryl, vinyl, alkyl, and silyl substituents.[3][5]
-
High Regioselectivity: The iodine is installed exclusively at the C3 position during the cyclization step.
Disadvantages:
-
Multi-step Process: It requires two distinct reaction steps.
-
Catalyst Cost: The use of a palladium catalyst can add to the overall cost.[6]
Caption: Workflow for the two-step synthesis of 3-iodoindoles via iodocyclization.
Comparative Data for Iodocyclization Route
Data represents the second step (iodocyclization) from the isolated alkynyl-aniline intermediate.
| Entry | Alkyne Substituent (R) | Aniline Substituent | Cyclization Yield (%) | Reference |
| 1 | Phenyl | N,N-Dimethyl | 98 | [3] |
| 2 | n-Hexyl | N,N-Dimethyl | 99 | [3] |
| 3 | Trimethylsilyl (TMS) | N,N-Dimethyl | 99 | [3] |
| 4 | 4-Methoxyphenyl | N,N-Dimethyl | 97 | [5] |
| 5 | Phenyl | 4-Nitro-N,N-dimethyl | 98 | [3] |
| 6 | Phenyl | 4-Methoxy-N,N-dimethyl | 96 | [3] |
Experimental Protocol: Two-Step Synthesis of 1-Methyl-2-phenyl-3-iodoindole
(Step 1: Sonogashira Coupling)
-
Preparation: To a solution of N-methyl-2-iodoaniline (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol) under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Workup: After the reaction is complete, filter the mixture through a pad of Celite and wash with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield N-methyl-N-(2-(phenylethynyl)phenyl)amine.
(Step 2: Electrophilic Iodocyclization) [3]
-
Preparation: Dissolve the N-methyl-N-(2-(phenylethynyl)phenyl)amine intermediate (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL).
-
Reaction: Add a solution of molecular iodine (I₂) (1.1 mmol) in CH₂Cl₂ dropwise at room temperature. Stir for 30 minutes.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to afford pure 1-methyl-2-phenyl-3-iodoindole.[3]
Route C: Classical Indole Synthesis Followed by Iodination
Classic named reactions like the Fischer, Bischler-Möhlau, or Larock indole syntheses can be employed to first construct a functionalized indole core, which is then subjected to direct iodination as described in Route A.[7][8][9]
-
Fischer Indole Synthesis: Involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[8][10]
-
Bischler-Möhlau Indole Synthesis: Forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[9][11]
-
Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles.[7][12]
This approach is modular but adds steps to the overall sequence compared to Route B. The efficiency is highly dependent on the yields of both the indole formation and the subsequent iodination steps. This strategy is most useful when a specific, complex indole core is required that is not easily accessible through other means.
Conclusion
The synthesis of functionalized 3-iodoindoles can be achieved through several effective routes.
-
Direct C3 iodination (Route A) is the most straightforward method for simple and robust indole substrates.
-
Classical indole syntheses followed by iodination (Route C) offer a modular approach for accessing complex indole cores before introducing the iodine.
-
The two-step Pd/Cu-catalyzed coupling and iodocyclization sequence (Route B) stands out as a superior method for its consistently high yields, broad substrate tolerance, and excellent regioselectivity, making it a powerful tool for modern medicinal and materials chemistry research.[3][5]
The choice of method will ultimately be guided by the desired substitution pattern, the availability and sensitivity of starting materials, and considerations of overall step economy.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. grokipedia.com [grokipedia.com]
A Comparative Guide to Modern Indole Synthesis: Benchmarking New Methods Against 3-Iodo-1H-Indole Routes
For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of the indole scaffold is a critical endeavor. The indole nucleus is a privileged structure in a vast array of pharmaceuticals and biologically active natural products. Historically, the functionalization of indoles has often relied on classical methods, with 3-iodo-1H-indoles serving as key intermediates for further elaboration through cross-coupling reactions. However, recent advancements in synthetic organic chemistry have introduced a host of novel methods that offer alternative and potentially more efficient pathways to functionalized indoles.
This guide provides an objective comparison of these new methods, particularly those involving transition-metal-catalyzed C-H activation and other modern coupling strategies, against the established routes that proceed via 3-iodo-1H-indole intermediates. The performance of these synthetic strategies is evaluated based on quantitative data such as reaction yield, conditions, and substrate scope, supported by detailed experimental protocols.
Data Presentation: A Quantitative Comparison of Indole Synthesis Methods
The following tables summarize the quantitative data for the synthesis of representative indole derivatives using both the this compound route as a benchmark and various modern synthetic methods. This allows for a direct comparison of their efficiencies under reported conditions.
Table 1: Synthesis of 2-Phenyl-1H-indole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benchmark: this compound Route | This compound, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85-95 |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Polyphosphoric acid | None | 150-170 | 0.5-1 | 75-97[1][2] |
| Sonogashira Coupling/Cyclization | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp | 24 | 69-78[3] |
| Pd-Catalyzed C-H Activation | Indole, Benzene | Pd(OAc)₂, AgOAc | TFA/HFIP | 110-130 | 12-24 | Moderate |
Table 2: Synthesis of Substituted Indoles
| Method | Target Indole | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benchmark: this compound Route | 1-Methyl-2-phenyl-3-iodo-1H-indole | N,N-Dimethyl-2-(phenylethynyl)aniline | I₂ | CH₂Cl₂ | 25 | 0.5 | 99[4] |
| Larock Indole Synthesis | 2,3-Diphenylindole | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | 85[5] |
| Bartoli Indole Synthesis | 7-Methylindole | o-Nitrotoluene, Vinylmagnesium bromide | Grignard Reagent | THF | -20 to 0 | - | Moderate[6] |
| Leimgruber-Batcho Synthesis | 5-Methoxyindole | 4-Methoxy-2-nitrotoluene, DMFDMA | Raney Ni, H₂ | Benzene | - | - | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Benchmark: Synthesis of 3-Iodo-1H-indoles via Electrophilic Cyclization
This two-step procedure involves a Sonogashira cross-coupling followed by an electrophilic cyclization.[4]
Step 1: Sonogashira Coupling of N,N-Dialkyl-o-iodoanilines and Terminal Acetylenes To a solution of the N,N-dialkyl-o-iodoaniline (5 mmol) and a terminal alkyne (6 mmol) in triethylamine (12.5 mL) is added PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%). The reaction mixture is stirred at room temperature for 5-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N,N-dialkyl-o-(1-alkynyl)aniline.
Step 2: Electrophilic Iodocyclization To a solution of the N,N-dialkyl-o-(1-alkynyl)aniline (0.25 mmol) in CH₂Cl₂ (3 mL) at 25 °C is added a solution of iodine (0.50 mmol) in CH₂Cl₂ (2 mL). The reaction is stirred for the time indicated in Table 2. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the 3-iodoindole.
Fischer Indole Synthesis of 2-Phenylindole
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone.[2][7]
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 95% ethanol (80 mL), and crystallization is induced by agitation. The product is collected by filtration and washed with cold ethanol.
Step 2: Cyclization The acetophenone phenylhydrazone is heated with an excess of a suitable acid catalyst, such as polyphosphoric acid or zinc chloride, at 150-170 °C for 30-60 minutes. The reaction mixture is then cooled and worked up by pouring into water and extracting the product with an organic solvent. The crude product is purified by recrystallization.
Larock Indole Synthesis of 2,3-Diphenylindole
This modern palladium-catalyzed method allows for the synthesis of highly substituted indoles.[5]
To a dry Schlenk flask under an inert atmosphere is added 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol). Palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) are then added. Anhydrous DMF (5-10 mL) is added, followed by diphenylacetylene (2.0 mmol). The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Palladium-Catalyzed C-H Activation
This emerging field offers a direct approach to indole functionalization. The specific conditions can vary greatly depending on the desired transformation. A general procedure for a C-H arylation is described below.
To a mixture of the indole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., dppm, 5 mol%), and a base (e.g., LiOH·H₂O, 3.0 mmol) in a degassed solvent (e.g., H₂O, 2 mL) is heated at 110 °C for 18 hours in a sealed vessel.[8] After cooling, the reaction mixture is partitioned between 1M HCl and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by column chromatography.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the general workflows and logical relationships of the discussed indole synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Preparation of 2-phenylindole | PDF [slideshare.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-iodo-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 3-iodo-1H-indole.
This compound is a halogenated organic compound that requires careful management as regulated chemical waste.[1] Based on data for the compound and structurally similar chemicals, it is classified as a hazardous substance. Adherence to institutional, local, and national regulations, in conjunction with the following protocols, is essential.
Hazard Identification and Classification
This compound is associated with the following hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings and precautionary statements for this compound.
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to minimize exposure risk.
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]
Waste Segregation and Collection Protocol
Proper segregation is a critical first step in the chemical waste disposal process. This prevents dangerous reactions and ensures that the waste can be managed correctly by disposal professionals.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Utilize a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[1]
-
Container Material: The container must be constructed from a compatible material, such as high-density polyethylene (HDPE), and equipped with a secure, tight-fitting lid.[1]
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound" and including the appropriate hazard pictograms.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
Disposal Procedure
On-site treatment or drain disposal is not a suitable option for this compound.[1] The compound must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Step-by-Step Disposal Process:
-
Ensure Proper Segregation: Verify that the this compound waste is in the correct, labeled container for halogenated organic solids.
-
Complete Waste Manifest: Fill out all required institutional and regulatory paperwork for hazardous waste disposal.
-
Schedule Pickup: Contact your institution's EHS office or the contracted hazardous waste disposal company to arrange for the collection of the waste.
-
Maintain Records: Retain all documentation provided by the EHS office or the waste contractor as a record of proper disposal.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]
-
Control and Clean-up (for minor spills):
-
Wear the appropriate PPE.
-
Avoid generating dust.[1]
-
Use an inert absorbent material to gently sweep up the solid.[1]
-
Place the collected material into the designated "Halogenated Organic Solids" waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Below is a logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-iodo-1H-indole. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. The following guidance is based on the known hazards of this compound and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on its GHS classification, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles, especially when there is a risk of splashing. | Provides a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect before use and change immediately upon contamination. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet. | ||
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol: Handling this compound
-
Preparation:
-
Ensure all required PPE is in good condition and worn correctly.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
Designate a specific area within the fume hood for handling the compound to contain any potential spills.
-
-
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.[3]
-
Use a spatula for transferring the solid and ensure it is decontaminated after use.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan: Managing this compound Waste
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[4]
Disposal Procedures:
-
Solid Waste:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.
-
The bag should be clearly labeled as "Halogenated Organic Solid Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Contaminated Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.
-
Collect the rinsate as halogenated organic liquid waste.
-
After rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Cleanup:
References
- 1. egr.msu.edu [egr.msu.edu]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
